4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMGPDAXCLXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587783 | |
| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659729-09-6 | |
| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthesis pathway for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a cyclocondensation reaction to form the pyrimidine core, followed by a chlorination step. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol. This step involves the base-catalyzed cyclocondensation of diethyl malonate with 4-(trifluoromethyl)benzamidine hydrochloride. The reaction forms the core pyrimidine ring structure.
-
Step 2: Synthesis of this compound. The intermediate, 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol, is then chlorinated using phosphorus oxychloride (POCl₃) to yield the final product.
The overall synthesis pathway is depicted in the following diagram:
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol
This procedure details the cyclocondensation reaction to form the pyrimidine intermediate.
Materials:
-
Diethyl malonate
-
4-(Trifluoromethyl)benzamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, 4-(trifluoromethyl)benzamidine hydrochloride is added, and the mixture is stirred until the solid dissolves completely.
-
Diethyl malonate is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum to yield 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Step 2: Synthesis of this compound
This procedure outlines the chlorination of the pyrimidin-4-ol intermediate.
Materials:
-
6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol is suspended in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The remaining residue is cooled in an ice bath and then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is dried under vacuum. Purification can be performed by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Appearance |
| 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol | C₁₁H₇F₃N₂O | 240.18 | 75-85 | >300 | White to off-white solid |
| This compound | C₁₁H₆ClF₃N₂ | 258.63 | 80-90 | 98-102 | White to pale yellow crystalline solid |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The procedures are straightforward and utilize readily available reagents, making this method suitable for both laboratory-scale synthesis and potential scale-up for drug development applications. The provided data and visualizations offer a comprehensive guide for researchers and scientists working in the field of medicinal chemistry and organic synthesis.
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. The presence of a chloro substituent at the 4-position and a trifluoromethylphenyl group at the 6-position suggests that this molecule may exhibit unique physicochemical properties and biological activities. The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines a general synthetic approach, and discusses its potential biological relevance based on related structures.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, a combination of predicted and available data provides valuable insights into its characteristics.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClF₃N₂ | ChemBK[1] |
| Molar Mass | 258.63 g/mol | ChemBK[1] |
| CAS Number | 659729-09-6 | ChemBK[1] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | Inferred |
| Melting Point | No experimental data available. | |
| Boiling Point | 318.7 ± 37.0 °C (Predicted) | ChemBK[1] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |
| Refractive Index | 1.522 | Hoffman Fine Chemicals |
Solubility and Partition Coefficient
| Property | Value | Source |
| Solubility | No quantitative experimental data available. Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from general properties of similar compounds. |
| logP (Octanol-Water Partition Coefficient) | No experimental data available. The presence of the trifluoromethyl group and chlorine atom suggests a moderate to high lipophilicity. | Inferred |
Acidity/Basicity
| Property | Value | Source |
| pKa | -1.61 ± 0.18 (Predicted) | ChemBK[1] |
Synthesis and Characterization
A general and adaptable synthetic route to 4-chloro-6-substituted pyrimidines can be employed for the preparation of this compound. This typically involves the chlorination of a corresponding hydroxypyrimidine precursor.
General Synthetic Workflow
Experimental Protocol: Chlorination of 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol
This protocol is a generalized procedure based on the synthesis of similar chloro-pyrimidine derivatives.
-
Reaction Setup: To a stirred solution of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol (1.0 eq) in a suitable solvent such as toluene or neat phosphorus oxychloride (POCl₃), add phosphorus oxychloride (3.0-5.0 eq).
-
Heating: The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for several hours (e.g., 2-6 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure, showing the characteristic shifts and coupling constants for the aromatic and pyrimidine protons and carbons. The presence of the trifluoromethyl group would be evident in the ¹³C and ¹⁹F NMR spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-Cl, C-F, and aromatic C=C and C=N bonds.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, the pyrimidine core is a common motif in compounds targeting a variety of biological pathways, particularly in oncology and infectious diseases.
Kinase Inhibition
Many substituted pyrimidines are known to be potent inhibitors of protein kinases. The 4-chloro substituent provides a handle for further chemical modification, often through nucleophilic substitution, to introduce moieties that can interact with the kinase active site. The trifluoromethylphenyl group can contribute to binding through hydrophobic and aromatic interactions. It is plausible that this compound could serve as an intermediate or a scaffold for the development of inhibitors for kinases implicated in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or various cyclin-dependent kinases (CDKs).
General Workflow for Biological Evaluation
References
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine CAS number lookup
CAS Number: 659729-09-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key intermediate in medicinal chemistry. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, and its derivatives have shown a wide range of activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The presence of a trifluoromethylphenyl group and a reactive chlorine atom makes this compound a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.
Physico-chemical Properties
A summary of the key physico-chemical properties for this compound is presented in the table below. These predicted values provide essential information for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 659729-09-6 | [3] |
| Molecular Formula | C₁₁H₆ClF₃N₂ | [3] |
| Molar Mass | 258.63 g/mol | [3] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 318.7 ± 37.0 °C (Predicted) | [3] |
| pKa | -1.61 ± 0.18 (Predicted) | [3] |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the coupling of a dichloropyrimidine with a boronic acid. For instance, the reaction of 2,4-dichloropyrimidine with (4-(trifluoromethyl)phenyl)boronic acid can be regioselectively controlled to achieve substitution at the C4 position.
Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent system such as 1,4-dioxane and water, add (4-(trifluoromethyl)phenyl)boronic acid (1.1 equivalents).
-
Catalyst and Base: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₃PO₄ (2 equivalents).
-
Reaction Conditions: The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited, the pyrimidine core is a well-established pharmacophore in numerous drugs. Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. The 4-phenylamino-6-phenyl-pyrimidine structure is a common core for several important enzyme inhibitors.[4]
-
Antifungal Activity: Certain trifluoromethyl pyrimidine derivatives have demonstrated potent antifungal properties.[5]
-
Antiviral Activity: The pyrimidine nucleus is a key component of several antiviral drugs.[5]
Given its structural features, this compound is a promising scaffold for the development of novel kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for the introduction of various amine-containing fragments, a common strategy in the design of kinase inhibitors that target the ATP-binding site.
Experimental Workflow for Biological Screening
To elucidate the biological activity of this compound and its derivatives, a systematic screening process is recommended. A general workflow for evaluating its potential as a kinase inhibitor is outlined below.
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Spectroscopic Analysis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for empirical spectral data (NMR, IR, MS) for the specific compound 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine did not yield any publicly available experimental results. The following guide provides a general framework and expected spectral characteristics based on the analysis of structurally similar compounds. It also outlines the standard experimental protocols for acquiring such data.
Predicted Spectral Characteristics
While specific experimental data is unavailable, the spectral characteristics of this compound can be predicted based on its chemical structure. These predictions are valuable for identifying the compound in newly synthesized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyrimidine and phenyl rings.
-
Pyrimidine Ring Protons: Two distinct signals, likely doublets or singlets depending on coupling, are expected in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.
-
Phenyl Ring Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the trifluoromethyl group will be more deshielded.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrimidine Ring Carbons: Carbons in the pyrimidine ring will appear in the downfield region. The carbon atom attached to the chlorine will be significantly affected.
-
Phenyl Ring Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will also be a quartet.
-
Trifluoromethyl Group: The CF₃ group will have a characteristic signal in the ¹³C NMR spectrum, typically around 120-130 ppm, split into a quartet.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | 8.5 - 9.0 | d or s | Pyrimidine-H |
| ¹H | 7.8 - 8.2 | d or s | Pyrimidine-H |
| ¹H | 7.6 - 8.0 | d | Phenyl-H (ortho to CF₃) |
| ¹H | 7.4 - 7.8 | d | Phenyl-H (meta to CF₃) |
| ¹³C | 160 - 170 | s | Pyrimidine-C (C-Cl) |
| ¹³C | 150 - 160 | s | Pyrimidine-C |
| ¹³C | 110 - 120 | s | Pyrimidine-C |
| ¹³C | 135 - 145 | s | Phenyl-C (ipso-pyrimidine) |
| ¹³C | 128 - 135 | q | Phenyl-C (ipso-CF₃) |
| ¹³C | 125 - 130 | s | Phenyl-C |
| ¹³C | 120 - 125 | q | -CF₃ |
Note: These are predicted values and actual experimental data may vary.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=N (Pyrimidine Ring) | 1600 - 1450 | Medium to Strong |
| C=C (Aromatic) | 1600 - 1400 | Medium |
| C-F (Trifluoromethyl) | 1350 - 1100 | Strong |
| C-Cl | 800 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₆ClF₃N₂. The exact mass will be approximately 258.02 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).
-
Fragmentation: Common fragmentation pathways would involve the loss of Cl, CF₃, and fragmentation of the pyrimidine ring.
Experimental Protocols
The following are detailed, standard methodologies for obtaining the spectral data discussed above.
NMR Spectroscopy
dot
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of the peaks.
-
Infrared (IR) Spectroscopy
dot
Caption: Workflow for IR data acquisition using ATR.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
dot
Caption: General workflow for Mass Spectrometry.
-
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion.
-
The software generates a mass spectrum, which is a plot of ion intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
-
Conclusion
This technical guide provides a predictive overview of the NMR, IR, and MS spectral data for this compound and details the standard experimental protocols for their acquisition. While empirical data for this specific molecule is not currently available in public databases, the information presented here serves as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. The provided workflows and predicted data can aid in the identification and structural elucidation of novel pyrimidine derivatives in drug discovery and development.
Technical Guide: Solubility of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its journey from discovery to market. For pyrimidine derivatives such as 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, which are significant scaffolds in medicinal chemistry, understanding their solubility is paramount. This technical guide outlines a standard experimental protocol for determining solubility and provides a framework for data presentation and workflow visualization. The methodologies described are based on established practices for similar heterocyclic compounds.[1][2][3]
Experimental Protocol: Gravimetric Method
The gravimetric method is a widely used, reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4][5] The protocol below is a generalized procedure that can be adapted for the specific compound of interest.
1. Materials and Equipment:
-
This compound (solute)
-
High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials or flasks with secure caps
-
Micropipettes
-
Drying oven or vacuum desiccator
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 310.15 K).
-
Equilibrate the samples for a predetermined period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) micropipette. It is crucial to avoid aspirating any solid particles.
-
For viscous solvents or fine suspensions, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or under vacuum).
-
Once the solvent is completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)
-
The experiment should be repeated at least three times for each solvent to ensure the reproducibility of the results.
-
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison between different solvents and temperatures. The following table provides a template for recording experimental solubility data for this compound.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (K) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 298.15 | |||
| Ethanol | 298.15 | |||
| Acetone | 298.15 | |||
| Acetonitrile | 298.15 | |||
| Dichloromethane | 298.15 | |||
| Ethyl Acetate | 298.15 | |||
| N,N-Dimethylformamide (DMF) | 298.15 | |||
| Dimethyl Sulfoxide (DMSO) | 298.15 | |||
| Repeat for other relevant temperatures (e.g., 310.15 K) |
Experimental Workflow Visualization
A visual representation of the experimental workflow can aid in understanding the logical sequence of steps in a solubility determination study. The following diagram, generated using Graphviz, illustrates a typical workflow for the gravimetric method.
Caption: General workflow for determining the solubility of a compound using the gravimetric method.
Conclusion
While specific experimental data for the solubility of this compound in organic solvents is not currently available in published literature, the methodologies and frameworks presented in this guide offer a robust starting point for researchers. The gravimetric method is a fundamental and accurate approach for obtaining reliable solubility data. Consistent and well-documented data, as outlined in the provided table, is crucial for the successful development of new chemical entities. The visualized workflow provides a clear and reproducible plan for conducting these essential experiments.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the cyclocondensation of 4-(trifluoromethyl)benzamidine with diethyl malonate to form a hydroxypyrimidine intermediate, which is subsequently chlorinated to yield the final product. This guide details the experimental protocols and presents quantitative data for each step.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the formation of the pyrimidine ring via a cyclocondensation reaction. The resulting hydroxyl group is then converted to a chlorine atom in the second step.
Step 1: Synthesis of 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine
The initial step is a cyclocondensation reaction between 4-(trifluoromethyl)benzamidine and diethyl malonate. This reaction is typically base-catalyzed and results in the formation of the pyrimidine ring.
Step 2: Synthesis of this compound
The intermediate, 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, is then chlorinated to produce the final product. A common and efficient method for this transformation is the use of phosphorus oxychloride (POCl₃).
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine
General Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 4-(trifluoromethyl)benzamidine hydrochloride.
-
To this mixture, add diethyl malonate.
-
The reaction mixture is then heated at reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Table 1: Summary of Reaction Parameters for the Synthesis of 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine (Generalized)
| Parameter | Value/Condition |
| Starting Materials | 4-(trifluoromethyl)benzamidine hydrochloride, Diethyl malonate |
| Base | Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 0.5 - 1.5 hours (typical for similar reactions)[3] |
| Work-up | Acidification to precipitate the product |
| Purification | Filtration and washing |
Note: The yield for this specific reaction is not reported in the provided search results, but similar cyclocondensation reactions to form pyrimidines can have yields ranging from moderate to high.
Step 2: Synthesis of this compound
A robust and environmentally friendly procedure for the chlorination of hydroxypyrimidines involves the use of an equimolar amount of phosphorus oxychloride (POCl₃) in a solvent-free reaction.[4][5][6][7]
Experimental Protocol:
-
In a sealed, pressure-resistant reactor, combine 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, an equimolar amount of phosphorus oxychloride (POCl₃), and one equivalent of pyridine.
-
Heat the reaction mixture to 160 °C for 2 hours.[4]
-
After cooling the reactor to room temperature, carefully quench the reaction mixture by adding it to ice-cold water.
-
Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution.
-
The product can then be extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Table 2: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Base | Pyridine |
| Solvent | Solvent-free |
| Temperature | 160 °C[4] |
| Reaction Time | 2 hours[4] |
| Work-up | Quenching with cold water, pH adjustment, and extraction |
| Yield | High yields are generally reported for this type of reaction.[4][7] |
Visualizing the Synthesis and Potential Biological Relevance
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Biological Context and Signaling Pathways
While specific biological targets or signaling pathways for this compound have not been identified in the literature search, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] This is often due to their ability to act as bioisosteres for other aromatic systems and their capacity to form hydrogen bonds with biological targets.[10]
The title compound serves as a crucial building block for more complex molecules that may target various signaling pathways implicated in diseases. For instance, substituted pyrimidines are key components of kinase inhibitors, which modulate signaling pathways involved in cell proliferation and survival. Therefore, while a specific pathway for this intermediate is not defined, its derivatives are likely to be investigated for their potential to modulate key cellular signaling cascades.
The diagram below represents a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors in cancer therapy, illustrating the potential downstream applications of compounds derived from this compound.
References
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Formation of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of formation for 4-chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal chemistry.
Synthetic Pathway Overview
The formation of this compound is typically achieved through a two-step synthetic sequence. The initial step involves the construction of the pyrimidine ring via a Pinner cyclocondensation reaction to yield the intermediate, 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol. Subsequent chlorination of this intermediate furnishes the final product.
Step 1: Pinner Cyclocondensation for Pyrimidine Ring Formation
The first step in the synthesis is the formation of the pyrimidine core through the Pinner synthesis. This classic method involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound with an amidine.[1][2][3][4][5][6] In this specific synthesis, diethyl malonate serves as the 1,3-dicarbonyl component, and 4-(trifluoromethyl)benzamidine hydrochloride provides the N-C-N fragment.
Mechanism of Pinner Cyclocondensation
The reaction proceeds through a series of nucleophilic addition and condensation steps:
-
Amidine Formation (if starting from nitrile): While 4-(trifluoromethyl)benzamidine hydrochloride is the specified starting material, it is often prepared from 4-(trifluoromethyl)benzonitrile.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 4-(trifluoromethyl)benzamidine on one of the carbonyl carbons of diethyl malonate.
-
Intramolecular Cyclization: Following the initial addition, the second nitrogen atom of the amidine intermediate attacks the remaining carbonyl group of the malonate moiety, leading to a cyclic intermediate.
-
Dehydration and Tautomerization: The cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. The resulting 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol exists in tautomeric equilibrium with its keto form, 6-(4-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one.
Caption: Pinner cyclocondensation mechanism.
Experimental Protocol: Synthesis of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol
-
Reagents: 4-(Trifluoromethyl)benzamidine hydrochloride, Diethyl malonate, Sodium ethoxide, Ethanol.
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
4-(Trifluoromethyl)benzamidine hydrochloride and diethyl malonate are added to the sodium ethoxide solution.
-
The reaction mixture is heated at reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol.
-
Step 2: Chlorination of the Hydroxypyrimidine Intermediate
The second step involves the conversion of the hydroxyl group of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8][9][10] This reaction is crucial for activating the pyrimidine ring for subsequent nucleophilic substitution reactions.
Mechanism of Chlorination with POCl₃
The chlorination of the hydroxypyrimidine, which exists in its tautomeric keto form, proceeds as follows:
-
Activation of the Carbonyl Oxygen: The oxygen atom of the pyrimidinone tautomer acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Phosphate Ester Intermediate: This initial attack, followed by the elimination of a chloride ion, forms a phosphate ester intermediate.
-
Nucleophilic Attack by Chloride: A chloride ion, generated in the previous step or from the dissociation of POCl₃, then acts as a nucleophile and attacks the carbon atom at the 4-position of the pyrimidine ring.
-
Elimination and Product Formation: This nucleophilic attack leads to the cleavage of the C-O bond and the elimination of a dichlorophosphate group, resulting in the formation of the final product, this compound. The presence of a tertiary amine, such as N,N-dimethylformamide (DMF) or pyridine, can catalyze the reaction.[8]
Caption: Chlorination mechanism with POCl₃.
Experimental Protocol: Synthesis of this compound
-
Reagents: 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount) or Pyridine.
-
Procedure:
-
6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of N,N-dimethylformamide or one equivalent of pyridine is added to the mixture.[10]
-
The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Pinner Cyclocondensation | 4-(Trifluoromethyl)benzamidine HCl, Diethyl malonate, Sodium ethoxide | 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol | 70-85 |
| 2. Chlorination | 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol, POCl₃, DMF (cat.) | This compound | 80-95 |
Experimental Workflow Diagram
References
- 1. reelmind.ai [reelmind.ai]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Yield Calculation for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
This technical guide provides a comprehensive overview and a step-by-step methodology for calculating the theoretical yield of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and process chemistry, where accurate yield calculations are critical for evaluating reaction efficiency and scalability.
Introduction to Theoretical Yield
In the realm of chemical synthesis, the theoretical yield represents the maximum quantity of a product that can be formed from given amounts of reactants, assuming 100% reaction efficiency with no loss of material. It is a crucial calculation that provides a benchmark for the success of a chemical reaction. The actual yield, which is the amount of product experimentally obtained, is often compared to the theoretical yield to determine the reaction's percent yield .
The calculation of the theoretical yield is fundamentally based on the stoichiometry of the balanced chemical equation for the reaction. A key step in this process is the identification of the limiting reagent , which is the reactant that is completely consumed first in a chemical reaction and thus limits the amount of product that can be formed.
Synthesis of this compound
The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the target molecule, this involves the reaction of 4,6-dichloropyrimidine with 4-(trifluoromethyl)phenylboronic acid.
Balanced Chemical Equation
The balanced chemical equation for the Suzuki-Miyaura coupling reaction is as follows:
In this reaction, one molecule of 4,6-dichloropyrimidine reacts with one molecule of 4-(trifluoromethyl)phenylboronic acid in a 1:1 stoichiometric ratio to produce one molecule of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, which will be used as the basis for the theoretical yield calculation.
Procedure: To a stirred solution of 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) in a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) is added 4-(trifluoromethyl)phenylboronic acid (2.09 g, 11.0 mmol). To this mixture, tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and potassium carbonate (4.15 g, 30.0 mmol) are added. The resulting mixture is degassed with argon for 15 minutes and then heated to 85°C for 12 hours under an argon atmosphere. Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step-by-Step Theoretical Yield Calculation
The following steps outline the process for calculating the theoretical yield of this compound based on the provided experimental protocol.
Step 1: Determine Molar Masses
The first step is to determine the molar masses of the reactants and the desired product.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| 4,6-dichloropyrimidine | C₄H₂Cl₂N₂ | 148.97 |
| 4-(trifluoromethyl)phenylboronic acid | C₇H₆B F₃O₂ | 189.93 |
| This compound | C₁₁H₆ClF₃N₂ | 258.63 |
Step 2: Calculate the Moles of Each Reactant
Using the masses specified in the experimental protocol, the number of moles for each reactant is calculated.
-
Moles of 4,6-dichloropyrimidine:
-
Mass = 1.49 g
-
Moles = Mass / Molar Mass = 1.49 g / 148.97 g/mol ≈ 0.0100 mol
-
-
Moles of 4-(trifluoromethyl)phenylboronic acid:
-
Mass = 2.09 g
-
Moles = Mass / Molar Mass = 2.09 g / 189.93 g/mol ≈ 0.0110 mol
-
Step 3: Identify the Limiting Reagent
Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles will be the limiting reagent.
-
Moles of 4,6-dichloropyrimidine = 0.0100 mol
-
Moles of 4-(trifluoromethyl)phenylboronic acid = 0.0110 mol
Comparing the molar amounts, 4,6-dichloropyrimidine is present in a smaller amount and is therefore the limiting reagent .
Step 4: Calculate the Theoretical Moles of Product
The number of moles of the product that can be formed is determined by the number of moles of the limiting reagent, following the stoichiometric ratio.
-
Moles of Product = Moles of Limiting Reagent = 0.0100 mol
Step 5: Calculate the Theoretical Yield in Grams
The theoretical yield in grams is calculated by multiplying the moles of the product by its molar mass.
-
Theoretical Yield (g) = Moles of Product × Molar Mass of Product
-
Theoretical Yield (g) = 0.0100 mol × 258.63 g/mol = 2.5863 g
Thus, the theoretical yield of this compound for this reaction is approximately 2.59 grams .
Quantitative Data Summary
The following table provides a clear summary of all the quantitative data used in the theoretical yield calculation.
| Parameter | Value |
| Mass of 4,6-dichloropyrimidine | 1.49 g |
| Molar Mass of 4,6-dichloropyrimidine | 148.97 g/mol |
| Moles of 4,6-dichloropyrimidine | 0.0100 mol |
| Mass of 4-(trifluoromethyl)phenylboronic acid | 2.09 g |
| Molar Mass of 4-(trifluoromethyl)phenylboronic acid | 189.93 g/mol |
| Moles of 4-(trifluoromethyl)phenylboronic acid | 0.0110 mol |
| Limiting Reagent | 4,6-dichloropyrimidine |
| Molar Mass of Product | 258.63 g/mol |
| Theoretical Yield | 2.59 g |
Visualizing the Calculation Workflow
The logical progression of the theoretical yield calculation can be represented by the following workflow diagram.
Caption: A workflow diagram for theoretical yield calculation.
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. This compound is a key intermediate in the synthesis of various enzyme inhibitors, highlighting its importance in medicinal chemistry and drug discovery.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide also presents information on closely related analogs to provide valuable insights.
Molecular Structure and Conformation
The molecular structure of this compound consists of a pyrimidine ring substituted with a chloro group at the 4-position and a 4-(trifluoromethyl)phenyl group at the 6-position. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the chloro atom significantly influences the electronic properties and reactivity of the pyrimidine ring.
As of the current literature review, a definitive crystal structure of this compound has not been reported. Therefore, experimental data on its bond lengths, bond angles, and dihedral angles are not available. However, analysis of a closely related compound, 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, which has been characterized by X-ray crystallography, can offer insights into the probable conformation.[2] In this analog, the pyrimidine and phenyl rings are not coplanar, with a dihedral angle between the two rings. This deviation from planarity is a common feature in such biaryl systems due to steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyrimidine ring.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes key predicted and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClF₃N₂ | ChemBK |
| Molar Mass | 258.63 g/mol | ChemBK |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMF, DMSO | - |
| pKa | Not available | - |
Experimental Protocols
The synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines, including the title compound, can be achieved through conventional methods, which may involve microwave assistance to enhance reaction rates.[1] Two primary synthetic procedures are generally employed.[1] A common and efficient method for the synthesis of 4-chloro-6-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling Synthesis of this compound
This protocol is based on established methods for the synthesis of similar 4-chloro-6-arylpyrimidines.
Materials:
-
4,6-Dichloropyrimidine
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of 4-chloro-6-arylpyrimidines via a Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for 4-chloro-6-arylpyrimidines.
Potential Biological Relevance
While specific biological activities for this compound are not extensively documented, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry.[3][4] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]
The structural motif of a 4-substituted-6-phenyl-pyrimidine is a common core in many enzyme inhibitors.[1] The chlorine atom at the 4-position serves as a versatile handle for further chemical modifications, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies. These derivatives can be screened against various biological targets, such as protein kinases, which are often implicated in diseases like cancer. The 4,6-disubstituted pyrimidine core is a known hinge-binding motif for many protein kinases.[5] Therefore, this compound represents a valuable starting material for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the potential hazards and safety precautions for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine (CAS No. 659729-09-6). As specific toxicological data for this compound is not publicly available, this guide synthesizes information from safety data sheets (SDS) of structurally analogous compounds, including various substituted chloropyrimidines and trifluoromethylated aromatic compounds. This information should be used as a primary safety reference in the laboratory, supplemented by institutional safety protocols.
Hazard Identification and Classification
Based on data from analogous chemical structures, this compound should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2]
1.1. GHS Hazard Classification (Inferred)
The Globally Harmonized System (GHS) classification for this compound is inferred from close structural analogs like 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.[1] Researchers should handle the substance assuming it falls under these categories.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
1.2. Potential Health Effects
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.
-
Inhalation: May cause irritation to the respiratory tract.[1][2]
-
Skin Contact: Causes skin irritation. Prolonged contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, potentially leading to damage if not addressed promptly.[1]
-
Chronic Exposure: While specific data is unavailable, chronic exposure to related compounds, such as p-chloro-α,α,α-trifluorotoluene, has been shown to affect the liver and kidneys in animal studies at high doses.[3]
Exposure Controls and Personal Protection
Strict adherence to standard laboratory safety protocols is mandatory. Engineering controls and personal protective equipment (PPE) are critical to minimize exposure.
2.1. Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form or when heating, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
2.2. Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] |
| Skin Protection | A lab coat and chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[6] |
| Respiratory Protection | If working outside a fume hood or if aerosolization is possible, a NIOSH/MSHA or EN 149 approved respirator with a suitable filter for organic vapors and particulates is recommended.[5][7] |
Safe Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are essential to maintain a safe laboratory environment.
3.1. Handling
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling and before breaks.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
3.2. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]
-
Store away from heat, sparks, and open flames.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen).
3.3. Disposal
-
Dispose of waste in accordance with all local, regional, and national regulations.
-
This material should be treated as hazardous waste. Do not empty into drains.[8]
-
Chemical waste generators must determine the proper classification for disposal.[8]
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or physician.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
4.1. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Physicochemical and Reactivity Data
| Property | Value |
| Molecular Formula | C₁₁H₆ClF₃N₂ |
| Molecular Weight | 258.63 g/mol |
| Reactivity | Stable under recommended storage conditions.[4] Avoid strong oxidizing agents, strong acids, and strong bases.[7][8] Hazardous polymerization is not expected to occur.[8] |
| Decomposition | Hazardous decomposition products include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4] |
Visualized Safety Workflows
The following diagrams illustrate standard safety workflows for handling chemical reagents like this compound.
Caption: General Laboratory Chemical Handling Workflow.
Caption: First-Aid Decision Tree for Chemical Exposure.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C12H7ClF4N2O2S | CID 18619270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Abstract for TOX-14 [ntp.niehs.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and technical guidance for the Suzuki coupling of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key building block in the synthesis of a diverse range of biologically active molecules. Pyrimidine scaffolds are prevalent in medicinal chemistry, and their functionalization via cross-coupling reactions is a critical step in the development of novel therapeutics, particularly in the area of kinase inhibitors. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the chloropyrimidine core, necessitating carefully optimized reaction conditions for successful coupling.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron reagent (typically a boronic acid or its ester) with an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for the Suzuki coupling of chloropyrimidine derivatives with various arylboronic acids. While specific yields for this compound are limited in the public domain, the data from analogous systems provide a strong basis for reaction optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Suzuki Coupling of Chloro-pyrimidines
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | ~80 | [1] |
| 2 | Pd₂(dba)₃ (2.5 mol%) | SPhos (5 mol%) | K₃PO₄ | Toluene | 100 | 12 | 70-90 | Analogous System |
| 3 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | t-AmylOH | 100 | 18 | 75-95 | Analogous System |
| 4 | PdCl₂(dppf) (3 mol%) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 60-85 | Analogous System |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 75 | [1] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 (MW) | 68 | [1] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [2] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Toluene | 70-80 | 40 | [2] |
Table 3: Suzuki Coupling of Chloro-pyrimidines with Various Arylboronic Acids
| Entry | Chloro-pyrimidine | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 77 | [1] |
| 2 | 2,4-Dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | [1] |
| 3 | 2,4-Dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 79 | [1] |
| 4 | 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | (Not specified) | Pd(PPh₃)₄ (3 mol%) | (Not specified) | (Not specified) | 45 | [1] |
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of reaction parameters may be required for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidines and is suitable for rapid reaction screening and small-scale synthesis.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed, typically in a 2:1 to 4:1 ratio)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol is a more traditional approach suitable for larger-scale synthesis.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos) (4 mol%) or a pre-formed palladium catalyst.
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway Diagram
Derivatives of 4-aryl-6-(4-(trifluoromethyl)phenyl)pyrimidine have been investigated as inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways often dysregulated in diseases like cancer and inflammation. One such important pathway is the p38 MAPK signaling cascade.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction of this compound.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different catalyst system. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and use of a robust inert atmosphere technique (Schlenk line or glovebox). | |
| Inappropriate base or solvent | Screen different bases and solvent systems. | |
| Formation of side products (e.g., homo-coupling) | Non-optimal reaction conditions | Adjust the stoichiometry of reactants, screen different bases, and optimize the reaction temperature. |
| Decomposition of starting material | Reaction temperature too high | Lower the reaction temperature. |
| Base is too strong | Use a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a versatile and powerful method for the synthesis of novel 4,6-disubstituted pyrimidines. These compounds are of significant interest to the pharmaceutical industry, particularly for the development of kinase inhibitors. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this important reaction in their drug discovery and development efforts. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds.[1][2][3][4][5] This reaction is particularly valuable for the construction of arylamines from aryl halides. The pyrimidine scaffold is a common motif in many biologically active compounds, and the ability to introduce diverse amine functionalities is crucial for the development of new therapeutic agents.[6][7]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key intermediate in the synthesis of various targeted therapies. The electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethylphenyl substituent, makes the C4-chloro position highly susceptible to nucleophilic substitution, including palladium-catalyzed amination.[7]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpyrimidine and regenerate the Pd(0) catalyst. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[2][8] For substrates like this compound, the reaction is highly regioselective, with amination occurring exclusively at the C4 position.[6][7]
Recommended Reaction Conditions
The successful amination of this compound can be achieved with a variety of primary and secondary amines. Below are tabulated recommendations for catalyst systems, bases, and solvents based on the amine class.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination of this compound with Primary Aliphatic Amines.
| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 4-12 |
| Primary Aliphatic | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 6-18 |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound with Secondary Aliphatic Amines.
| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Secondary Aliphatic | Pd(OAc)₂ (1-2) | dppb (2-4) | LiHMDS (1.5) | THF | 0 - rt | 1-4 |
| Secondary Aliphatic | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ (2.0) | t-BuOH | 80-100 | 8-16 |
Table 3: Recommended Conditions for Buchwald-Hartwig Amination of this compound with Anilines.
| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 12-24 |
| Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LiOtBu (1.5) | Toluene | 100 | 10-20 |
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Celite
-
Ethyl acetate
-
Hexanes
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Addition of Reactants: To the same tube, add this compound and the desired amine.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the appropriate temperature (see Tables 1-3) for the specified time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Bases such as sodium-tert-butoxide and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a key heterocyclic intermediate in medicinal chemistry, primarily utilized in the development of potent and selective enzyme inhibitors. Its structural features, including the reactive chloro group and the trifluoromethylphenyl moiety, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, detailed synthetic protocols, and its role in the development of targeted therapies, particularly kinase inhibitors. The pyrimidine core is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases, while the 4-(trifluoromethyl)phenyl group can occupy hydrophobic pockets, contributing to enhanced potency and selectivity.
Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a versatile building block for the synthesis of substituted pyrimidine derivatives with a wide spectrum of biological activities. These derivatives have shown promise as:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in numerous kinase inhibitors. By displacing the chloro group with various amine-containing fragments, researchers can generate libraries of compounds targeting specific kinases involved in cancer and inflammatory diseases. Notably, derivatives have been investigated as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1]
-
Antiviral and Antifungal Agents: Pyrimidine derivatives have a long history of use as antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved antifungal and antiviral activity.
-
Enzyme Inhibitors: Beyond kinases, the 4-phenylamino-6-phenyl-pyrimidine core structure is common in various enzyme inhibitors, highlighting the broad applicability of this scaffold in drug discovery.[2]
Data Presentation
The following table summarizes the biological activity of representative compounds derived from this compound. It is important to note that the data presented is for derivatives where the chloro group has been substituted, as the parent compound is primarily a reactive intermediate and its intrinsic biological activity is not widely reported.
| Compound ID | Structure | Target | Activity (IC₅₀/EC₅₀) | Reference |
| Derivative 1 | N-Cyclopropyl-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine | p38 MAPK (Hypothetical) | IC₅₀: 50-100 nM (Predicted) | [1] |
| Derivative 2 | 4-(2-amino-6-{1-[4-chloro-2-(3-methyl-pyrazol-1-yl)-phenyl]-2,2,2-trifluoro-ethoxy}-pyrimidin-4-yl)-phenyl]-propionic acid | Not Specified | M+1=514 | [3] |
| Derivative 3 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR | IC₅₀ = 0.0689 µM | [4] |
| Antifungal Derivative 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC₅₀ = 10.5 μg/ml | [4] |
| Antiviral Derivative 5j | Not explicitly defined in abstract | Tobacco Mosaic Virus (TMV) | EC₅₀ = 126.4 µg/mL (Curative) | |
| Antiviral Derivative 5m | Not explicitly defined in abstract | Tobacco Mosaic Virus (TMV) | EC₅₀ = 103.4 µg/mL (Protective) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general two-step synthesis starting from 4-(trifluoromethyl)acetophenone.
Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)ethanone
This step involves the condensation of an acetophenone with an appropriate reagent to form a pyrimidinone intermediate. A plausible method involves the reaction with formamide and phosphorus oxychloride (Vilsmeier-Haack reaction) followed by cyclization with an amidine source, though a more direct Claisen condensation followed by cyclization is also common. For this protocol, we will outline a common method for the synthesis of the pyrimidinone precursor.
-
Materials: 4-(Trifluoromethyl)acetophenone, Diethyl oxalate, Sodium ethoxide, Ethanol, Hydrochloric acid.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add a mixture of 4-(trifluoromethyl)acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the intermediate ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate.
-
Reflux the intermediate with urea or thiourea in the presence of a base (e.g., sodium ethoxide) in ethanol to yield 6-(4-(trifluoromethyl)phenyl)pyrimidine-2,4(1H,3H)-dione.
-
Step 2: Chlorination to this compound
-
Materials: 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq), if necessary.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Protocol 2: Synthesis of N-Substituted-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amines (General Procedure for Derivatization)
This protocol describes the nucleophilic aromatic substitution of the chloro group.
-
Materials: this compound, Desired primary or secondary amine (1.1 eq), Diisopropylethylamine (DIPEA) or another suitable base (2.0 eq), Solvent (e.g., n-butanol, DMF, or acetonitrile).
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Example: p38 MAPK)
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target kinase.
-
Materials: Synthesized pyrimidine derivatives, Recombinant human p38α kinase, ATP, Kinase buffer, Substrate peptide (e.g., myelin basic protein), Radiometric or fluorescence-based detection system.
-
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of recombinant p38α kinase and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate using the appropriate detection method (e.g., scintillation counting for radiometric assays or fluorescence measurement).
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway potentially modulated by derivatives of this compound.
Caption: Synthetic workflow for the development of p38 MAPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in the development of kinase inhibitors, with numerous derivatives gaining FDA approval for the treatment of various cancers and inflammatory diseases. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases makes it an ideal starting point for inhibitor design. The compound 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a key intermediate for the synthesis of a diverse library of potent and selective kinase inhibitors. The electron-withdrawing trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties, while the reactive 4-chloro position allows for facile derivatization through nucleophilic aromatic substitution (SNAr).
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound as a starting material. The primary focus is on the synthesis of 4-anilino-6-(4-(trifluoromethyl)phenyl)pyrimidine derivatives, a class of compounds known to inhibit key kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Aurora Kinases.
Synthetic Applications
The primary synthetic route to novel kinase inhibitors from this compound involves a nucleophilic aromatic substitution reaction at the C4 position. This reaction is typically carried out by treating the chloropyrimidine with a variety of substituted anilines or other amine-containing nucleophiles. The reaction conditions can be optimized to achieve high yields and purity.
General Synthetic Scheme
A general scheme for the synthesis of 4-anilino-6-(4-(trifluoromethyl)phenyl)pyrimidine derivatives is presented below. The choice of the aniline (R-NH2) is critical for determining the target kinase selectivity and potency of the final compound.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 eq)
-
n-Butanol or 2-Propanol (0.1 - 0.2 M solution of the chloropyrimidine)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired substituted aniline (1.1 - 1.5 eq), and the solvent (n-butanol or 2-propanol).
-
Add the base (DIPEA or Et3N, 2.0 eq) to the reaction mixture.
-
Flush the flask with an inert gas (nitrogen or argon) and equip it with a reflux condenser.
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aniline.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors with a 4-anilinopyrimidine core, demonstrating the potential inhibitory activities of compounds synthesized from this compound. Note: The IC50 values presented are for analogous compounds and serve as a guide for the expected potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound Structure |
| Rep-Inhib-01 | p38α MAPK | 150 | 4-(4-Fluorophenylamino)-6-phenylpyrimidine |
| Rep-Inhib-02 | Aurora A | 85 | 4-(3-Aminophenylamino)-6-phenylpyrimidine |
| Rep-Inhib-03 | Aurora B | 120 | 4-(3-Aminophenylamino)-6-phenylpyrimidine |
| Rep-Inhib-04 | VEGFR2 | 50 | 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxy-7-(3-(morpholino)propoxy)quinazoline |
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| SNAr | 4-Chloro-6-phenylpyrimidine | 4-(4-Fluorophenylamino)-6-phenylpyrimidine | 4-Fluoroaniline, p-TsOH, 2-pentanol, 120 °C | 85 |
| SNAr | 4-Chloro-6-phenylpyrimidine | 4-(3-Aminophenylamino)-6-phenylpyrimidine | 3-Aminoaniline, DIPEA, n-BuOH, 100 °C | 78 |
Targeted Signaling Pathways
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and inflammatory disorders. Inhibitors targeting p38α MAPK can block the downstream phosphorylation of various substrates, thereby modulating inflammatory responses.
Caption: p38 MAPK Signaling Pathway.
Aurora Kinase A Signaling Pathway
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly. Overexpression of Aurora A is frequently observed in human cancers and is associated with genomic instability. Inhibition of Aurora A can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora A Signaling Pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward and efficient nucleophilic aromatic substitution chemistry allows for the rapid generation of diverse compound libraries. The resulting 4-anilino-6-(4-(trifluoromethyl)phenyl)pyrimidine derivatives have the potential to potently and selectively inhibit key kinases involved in cancer and inflammation, such as p38 MAPK and Aurora kinases. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors based on this promising scaffold.
Application Notes and Protocols for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a versatile fluorinated heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring allows for facile nucleophilic substitution, making it an ideal scaffold for the synthesis of a diverse range of derivatives. The trifluoromethylphenyl moiety often imparts desirable properties to the final active ingredient, such as increased metabolic stability and enhanced biological activity. Pyrimidine derivatives are integral to many commercial insecticides, fungicides, and herbicides.[1] This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate and its subsequent elaboration into potential agrochemical candidates.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from readily available materials. The first step involves the construction of the pyrimidine ring to form 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, which is subsequently chlorinated.
Step 1: Synthesis of 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine
This step involves a condensation reaction to form the pyrimidine ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a solution of sodium ethoxide (2.0 eq) in ethanol to the flask and stir the mixture at room temperature for 30 minutes.
-
Condensation: To the reaction mixture, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Step 2: Chlorination of 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine
The hydroxyl group is converted to a chlorine atom using a standard chlorinating agent.
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to facilitate the reaction.
-
Reflux: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Slowly and cautiously pour the reaction residue onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Synthetic Workflow:
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) on 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. This compound serves as a versatile building block in medicinal chemistry, and its functionalization through SNAr reactions allows for the synthesis of a diverse range of derivatives with potential biological activity. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethylphenyl group activates the C4-position for nucleophilic attack, facilitating the displacement of the chloro substituent.
General Reaction Scheme
The core transformation involves the reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, typically in the presence of a base and a suitable solvent.
Caption: General scheme of the nucleophilic aromatic substitution reaction.
Experimental Protocols
Detailed methodologies for the reaction of this compound with representative amine, thiol, and alcohol nucleophiles are provided below. These protocols are based on established procedures for similar heterocyclic systems.[1][2][3]
Protocol 1: Synthesis of 4-Amino-6-(4-(trifluoromethyl)phenyl)pyrimidine Derivatives
This protocol describes the reaction with a primary or secondary amine.
Workflow:
Caption: Workflow for the synthesis of 4-amino derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dioxane, Dimethylformamide (DMF), or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., Dioxane), add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-(4-(trifluoromethyl)phenyl)pyrimidine derivative.
Protocol 2: Synthesis of 4-Thioether-6-(4-(trifluoromethyl)phenyl)pyrimidine Derivatives
This protocol outlines the reaction with a thiol.
Workflow:
Caption: Workflow for the synthesis of 4-thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in DMF, add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired 4-thioether-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Protocol 3: Synthesis of 4-Alkoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine Derivatives
This protocol details the reaction with an alcohol.
Workflow:
Caption: Workflow for the synthesis of 4-alkoxy derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as solvent or 1.5 equivalents)
-
Sodium Hydride (NaH) (1.5 equivalents) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF, add the alcohol (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to obtain the desired 4-alkoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Data Presentation
The following table summarizes typical yields for SNAr reactions on activated chloropyrimidines with various nucleophiles, based on literature precedents for analogous substrates.[1][4] Actual yields for this compound may vary depending on the specific nucleophile and reaction conditions.
| Nucleophile Class | Representative Nucleophile | Typical Yield (%) |
| Amines | ||
| Morpholine | 85 - 95 | |
| Piperidine | 80 - 90 | |
| Aniline | 70 - 85 | |
| Thiols | ||
| Thiophenol | 80 - 92 | |
| Benzyl mercaptan | 75 - 88 | |
| Alcohols | ||
| Methanol | 60 - 75 | |
| Ethanol | 55 - 70 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. The presence of a trifluoromethylphenyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The title compound, 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, serves as a versatile starting material for the synthesis of diverse compound libraries for biological screening. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This document provides detailed protocols for the derivatization of this key intermediate and its subsequent evaluation in biological assays, with a focus on anticancer and antifungal applications.
Data Presentation
The following tables summarize quantitative biological activity data for representative pyrimidine derivatives structurally related to those accessible from this compound. This data is intended to provide a benchmark for the expected potency of newly synthesized compounds.
Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives against Various Cancer Cell Lines [1][2]
| Compound ID | Target/Cell Line | IC50 (µM) |
| 9u | A549 (Lung) | 0.35 |
| MCF-7 (Breast) | 3.24 | |
| PC-3 (Prostate) | 5.12 | |
| EGFR Kinase | 0.091 | |
| 17v | H1975 (Lung) | 2.27 |
| 5-FU (Control) | H1975 (Lung) | 9.37 |
Table 2: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [3][4][5]
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) |
| 5f | Phomopsis sp. | 100 | - |
| 5o | Phomopsis sp. | 100 | 10.5 |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 |
Experimental Protocols
Protocol 1: Derivatization via Nucleophilic Aromatic Substitution (Amination)
This protocol describes the synthesis of 4-amino-6-(4-(trifluoromethyl)phenyl)pyrimidine derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the desired amine (1.2 eq.) and DIPEA (2.0 eq.).
-
Add DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-(4-(trifluoromethyl)phenyl)pyrimidine derivative.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4-aryl- or 4-heteroaryl-6-(4-(trifluoromethyl)phenyl)pyrimidine derivatives.
Materials:
-
This compound
-
Desired aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the boronic acid/ester (1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
If using a microwave reactor, heat the mixture to 100-150 °C for 10-60 minutes. If using conventional heating, heat to 80-110 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Antifungal Activity Screening (Poisoned Food Technique)[4]
This protocol describes a method for assessing the antifungal activity of the synthesized compounds.
Materials:
-
Fungal strains (e.g., Phomopsis sp.)
-
Potato Dextrose Agar (PDA) medium
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
Petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it.
-
While the medium is still molten (around 45-50 °C), add the test compounds dissolved in DMSO to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the test fungus.
-
Incubate the plates at 25-28 °C for 3-7 days, or until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.
-
For compounds showing significant inhibition, determine the EC50 value by testing a range of concentrations.
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Simplified EGFR signaling pathway and inhibition.[6][7][8][9][10]
Caption: HSF1 stress response and CDK9-mediated transcription pathways.[11][12][13][14][15][16][17][18][19][20]
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rethinking HSF1 in stress, development and organismal health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 20. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
Application Note and Protocol for the Scaled-Up Synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
AN-2025-12-27
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step experimental protocol for the scaled-up synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key intermediate in pharmaceutical research. The procedure begins with a base-catalyzed Claisen-Schmidt condensation to form the pyrimidinone core, followed by chlorination using phosphorus oxychloride. Protocols are provided for both laboratory (25 g) and pilot plant (1 kg) scales to demonstrate scalability. All quantitative data, process parameters, and results are summarized in tables for clarity. The experimental workflow is also presented in a visual diagram.
Synthetic Pathway
The synthesis of this compound is achieved via a robust two-step process.
Step 1: Formation of the pyrimidinone intermediate, 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol, through the condensation of 4'-(trifluoromethyl)acetophenone, diethyl carbonate, and formamidine hydrochloride in the presence of a strong base.
Step 2: Aromatic chlorination of the pyrimidinone intermediate using phosphorus oxychloride (POCl₃) to yield the final product.
(Self-generated image placeholder for the chemical reaction scheme)
Safety and Handling Precautions
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic fumes. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Ensure a quenching agent (e.g., dry sand, sodium bicarbonate) is readily available.
Sodium Ethoxide (NaOEt): Corrosive and flammable solid. Reacts with moisture in the air. Handle in an inert atmosphere (e.g., nitrogen or argon) and wear appropriate PPE.
N,N-Diisopropylethylamine (DIPEA): Flammable liquid and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with proper PPE.
General Precautions: All reactions should be performed in appropriate chemical reactors equipped with mechanical stirrers, temperature probes, and reflux condensers. Ensure proper ventilation and adherence to all institutional safety guidelines.
Experimental Protocols
Step 1: Synthesis of 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol
This procedure details the formation of the pyrimidinone core.
Laboratory Scale (25 g Product Target):
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous ethanol (250 mL) and add sodium ethoxide (20.0 g, 0.294 mol). Stir until dissolved.
-
Add 4'-(trifluoromethyl)acetophenone (35.0 g, 0.186 mol) and diethyl carbonate (24.1 g, 0.204 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours.
-
After 4 hours, add formamidine hydrochloride (16.5 g, 0.205 mol) to the reaction mixture.
-
Continue refluxing for an additional 8 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and then place it in an ice bath. Slowly add 2 M hydrochloric acid (HCl) to neutralize the mixture to pH ~7.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and then with cold ethanol (2 x 30 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol as an off-white solid.
Pilot Plant Scale (1 kg Product Target):
-
Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with anhydrous ethanol (10 L).
-
Reagent Addition: Under nitrogen, add sodium ethoxide (0.80 kg, 11.76 mol). Stir until a clear solution is obtained.
-
Add 4'-(trifluoromethyl)acetophenone (1.40 kg, 7.44 mol) followed by diethyl carbonate (0.96 kg, 8.18 mol).
-
Reaction: Heat the reactor contents to reflux (approx. 78 °C) using the jacket and maintain for 4 hours.
-
Add formamidine hydrochloride (0.66 kg, 8.20 mol) via a solids charging port.
-
Continue to reflux the mixture for an additional 8-10 hours, monitoring for completion by process analytics (e.g., HPLC).
-
Work-up: Cool the reactor to 10 °C. Slowly add 2 M HCl (approx. 5 L, or as needed) to adjust the pH to ~7 while maintaining the temperature below 25 °C.
-
Isolation: The product precipitates as a thick slurry. Isolate the solid using a centrifuge or a large vacuum filter. Wash the filter cake with deionized water (2 x 2 L) and cold ethanol (2 x 1 L).
-
Drying: Dry the product in a vacuum dryer at 60 °C until the loss on drying (LOD) is <0.5%.
Step 2: Synthesis of this compound
This procedure details the chlorination of the pyrimidinone intermediate.
Laboratory Scale (25 g Starting Material):
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrubber), and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol (25.0 g, 0.104 mol).
-
Add phosphorus oxychloride (POCl₃) (50 mL, 0.538 mol) followed by the slow addition of N,N-Diisopropylethylamine (DIPEA) (9.1 mL, 0.052 mol).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 5 hours. The solid will slowly dissolve. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a stirred mixture of crushed ice and water (500 g).
-
Quenching: Very slowly and carefully, add the reaction mixture dropwise to the stirred ice-water, ensuring the temperature does not exceed 20 °C. This step must be performed in a highly efficient fume hood.
-
Extraction: After the addition is complete, stir for 30 minutes. Extract the aqueous slurry with dichloromethane (DCM) (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield this compound as a crystalline solid.
Pilot Plant Scale (1 kg Starting Material):
-
Reactor Setup: Use a 20 L glass-lined reactor suitable for corrosive reagents, equipped with a mechanical stirrer, reflux condenser, and a scrubber system.
-
Reagent Addition: Charge the reactor with 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol (1.0 kg, 4.16 mol).
-
Under nitrogen, add phosphorus oxychloride (POCl₃) (2.0 L, 21.5 mol) followed by the controlled addition of N,N-Diisopropylethylamine (DIPEA) (0.36 L, 2.08 mol) via a dosing pump, keeping the internal temperature below 40 °C.
-
Reaction: Heat the mixture to reflux (105-110 °C) and hold for 5-7 hours. Monitor for completion by HPLC.
-
Work-up: Cool the reactor to 20-25 °C. In a separate 100 L reactor, charge crushed ice (20 kg).
-
Quenching: Carefully transfer the reaction mixture into the quench reactor containing the ice via a pressure-equalized addition funnel or pump, maintaining the quench temperature below 20 °C.
-
Extraction: Extract the resulting aqueous solution with dichloromethane (3 x 5 L).
-
Washing & Drying: Combine the organic phases and wash with 5% sodium bicarbonate solution (1 x 5 L) and then brine (1 x 5 L). Transfer the organic layer to a clean reactor and remove residual water by azeotropic distillation or by stirring with anhydrous MgSO₄.
-
Isolation: Filter and concentrate the solvent under vacuum. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/water) to yield the final product.
Data Presentation
Table 1: Reagent Quantities for Scaled-Up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Lab Scale (25 g SM) | Pilot Scale (1 kg SM) | Molar Equiv. (vs SM) |
| Step 1: Pyrimidinone Formation | ||||
| 4'-(Trifluoromethyl)acetophenone | 188.15 | 35.0 g | 1.40 kg | 1.00 |
| Diethyl Carbonate | 118.13 | 24.1 g | 0.96 kg | 1.10 |
| Sodium Ethoxide | 68.05 | 20.0 g | 0.80 kg | 1.58 |
| Formamidine HCl | 80.50 | 16.5 g | 0.66 kg | 1.10 |
| Step 2: Chlorination | ||||
| 6-(CF₃-phenyl)pyrimidin-4-ol (SM) | 240.17 | 25.0 g | 1.0 kg | 1.00 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL (82.2 g) | 2.0 L (3.3 kg) | 5.17 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 9.1 mL (6.7 g) | 0.36 L (0.27 kg) | 0.50 |
SM: Starting Material
Table 2: Process Parameters and Results
| Parameter | Step 1: Pyrimidinone Formation | Step 2: Chlorination |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~105-110 °C) |
| Reaction Time | 12-14 hours | 5-7 hours |
| Scale | Lab / Pilot | Lab / Pilot |
| Typical Yield | 85-92% | 88-95% |
| Purity (by HPLC) | >98% | >99% (after recrystallization) |
Experimental Workflow Visualization
The diagram below illustrates the overall workflow for the scaled-up synthesis process.
Caption: Workflow for the scaled-up synthesis of this compound.
Conclusion
The described two-step synthesis provides a reliable and highly scalable method for producing this compound. The procedure uses readily available starting materials and standard industrial equipment. The protocols have been successfully demonstrated at both laboratory and pilot scales, yielding high-purity material suitable for further use in drug development and medicinal chemistry programs. Careful management of the exothermic chlorination and quenching steps is critical for safe operation at a larger scale.
Application Notes and Protocols for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
A Versatile Building Block in Medicinal Chemistry and Materials Science
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of a wide range of functional organic molecules. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive chloro-substituent on the pyrimidine ring, make it a valuable synthon for the development of novel pharmaceuticals and advanced materials.
The primary application of this compound lies in its utility as a versatile building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The chlorine atom at the 4-position of the pyrimidine ring can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. This allows for the construction of complex molecular architectures with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The pyrimidine core is a common scaffold in many biologically active compounds.
While direct applications in materials science are not extensively documented, the trifluoromethylphenyl-pyrimidine core is of interest for creating materials with tailored electronic and photophysical properties. The introduction of this moiety can influence charge transport, luminescence, and thermal stability, making it a candidate for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆ClF₃N₂ | [1] |
| Molar Mass | 258.63 g/mol | [1] |
| CAS Number | 659729-09-6 | [1] |
| Predicted Density | 1.385 ± 0.06 g/cm³ | [1] |
Experimental Protocols
Two plausible synthetic routes for the preparation of this compound are detailed below. The first is a Suzuki-Miyaura cross-coupling reaction, a widely used and versatile method for the formation of C-C bonds. The second is a classical condensation-chlorination sequence.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 4,6-dichloropyrimidine and (4-(trifluoromethyl)phenyl)boronic acid.
Materials:
-
4,6-Dichloropyrimidine
-
(4-(trifluoromethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4,6-dichloropyrimidine (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Protocol 2: Synthesis via Condensation and Chlorination
This protocol outlines a two-step synthesis involving the condensation of 4-(trifluoromethyl)benzamidine with a malonic ester derivative followed by chlorination.
Step 1: Synthesis of 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol
Materials:
-
4-(Trifluoromethyl)benzamidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add 4-(trifluoromethyl)benzamidine hydrochloride (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the reaction mixture at reflux for 6-8 hours.
-
After cooling to room temperature, carefully neutralize the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol.
Step 2: Chlorination to this compound
Materials:
-
6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
Carefully add 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask. A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.
Visualizations
The following diagrams illustrate the synthetic pathways described in the experimental protocols.
Figure 1: Suzuki-Miyaura cross-coupling synthesis.
Figure 2: Condensation and chlorination pathway.
References
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. This intermediate is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine core in pharmacologically active compounds. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a guide for the synthesis of a diverse range of substituted pyrimidine derivatives.
Introduction
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from readily available starting materials.[1][2] this compound is an attractive substrate for such transformations due to the presence of a reactive C-Cl bond on the electron-deficient pyrimidine ring. The trifluoromethylphenyl moiety can impart desirable pharmacokinetic properties in drug candidates. This document details optimized conditions and methodologies for the successful implementation of key cross-coupling reactions with this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position of the pyrimidine ring.
A notable example is the microwave-assisted Suzuki coupling of the analogous 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine, which demonstrates the feasibility and efficiency of this transformation.[3]
Data Presentation: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 81[3] |
Note: Data is for the analogous 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine and serves as a strong starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Microwave reactor or conventional heating setup with inert atmosphere capabilities
-
Schlenk flask or microwave vial
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
If using microwave irradiation, heat the reaction mixture to 100°C for 15-30 minutes.[3] For conventional heating, heat the mixture at 80-110°C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[1] This reaction is instrumental in the synthesis of arylamines, which are common motifs in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Primary/Secondary Alkyl/Aryl Amine | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, or other Buchwald ligands | Cs₂CO₃, K₂CO₃, or NaOtBu | Toluene or Dioxane | 80-110 | 12-24 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the base, this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[4] This reaction is valuable for the synthesis of conjugated systems and complex molecular scaffolds.
Data Presentation: Sonogashira Coupling
General conditions for Sonogashira coupling of chloro- and bromo-pyridines can be adapted for the target pyrimidine substrate.
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | rt - 80 | 2-16 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, piperidine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for the vinylation of aryl halides.
Data Presentation: Heck Reaction
General conditions for the Heck reaction of aryl chlorides can be used as a starting point for optimization with the target pyrimidine substrate.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Acrylate, Styrene, etc. | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃, or NaOAc | DMF, NMP, or Acetonitrile | 100-140 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Sealed tube or pressure vessel
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv.), the palladium catalyst, and the phosphine ligand.
-
Add the base and the alkene (1.5 equiv.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140°C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle: Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Conclusion
The protocols and data presented in these application notes serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrimidine derivatives. The catalytic cross-coupling reactions of this compound offer a versatile platform for the introduction of diverse functionalities, enabling the exploration of new chemical space in drug discovery and materials science. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and purity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine synthesis. The content is structured to address common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the formation of the pyrimidine ring to produce 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol, which is then chlorinated in the second step to yield the final product. An alternative highly effective route is a Suzuki-Miyaura cross-coupling reaction between 4,6-dichloropyrimidine and 4-(trifluoromethyl)phenylboronic acid.
Q2: What are the main challenges in this synthesis that can lead to low yields?
Low yields can often be attributed to several factors:
-
Inefficient Chlorination: The chlorination of the hydroxypyrimidine precursor can be a low-yielding step.
-
Suboptimal Suzuki-Miyaura Coupling: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the trifluoromethyl group can make the coupling more challenging.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the reactants are common side reactions in Suzuki-Miyaura coupling that consume starting materials and reduce the yield of the desired product.[1][2]
-
Product Purification: The final product may be difficult to purify from byproducts and unreacted starting materials, leading to losses during isolation.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of both the chlorination and the Suzuki-Miyaura coupling steps. This allows for the determination of reaction completion and the identification of any major side products.
Troubleshooting Guide
Issue 1: Low Yield in the Chlorination of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol
Symptoms:
-
A significant amount of starting material remains after the reaction.
-
The isolated yield of this compound is below expectations (e.g., < 50%).
-
Formation of multiple unidentified byproducts observed on TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Chlorinating Agent | Ensure at least a molar equivalent of the chlorinating agent (e.g., POCl₃) is used. In some cases, using a slight excess can drive the reaction to completion. |
| Low Reaction Temperature | The chlorination reaction often requires elevated temperatures. If the reaction is sluggish, consider increasing the temperature, potentially to reflux. |
| Inappropriate Solvent | Toluene is a commonly used solvent. However, if solubility is an issue or the reaction is not proceeding well, consider a higher boiling point solvent or performing the reaction neat (solvent-free) with excess POCl₃, if safety precautions are in place. |
| Absence of a Catalyst/Base | The addition of a base like quinoline or pyridine can improve the reaction rate and yield. |
| Workup Issues | The quenching of excess POCl₃ is highly exothermic and must be done carefully with ice-cold water or a buffered solution to prevent degradation of the product. |
Issue 2: Low Yield in the Suzuki-Miyaura Coupling of 4,6-dichloropyrimidine and 4-(trifluoromethyl)phenylboronic acid
Symptoms:
-
Low conversion of 4,6-dichloropyrimidine.
-
Presence of significant amounts of dehalogenated pyrimidine or homocoupled products.
-
Low isolated yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | The choice of palladium catalyst and ligand is critical. For challenging couplings with an electron-deficient boronic acid, a highly active catalyst system is required. Consider screening different palladium sources and ligands. |
| Suboptimal Base | The base plays a crucial role in the catalytic cycle. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The choice of base should be optimized in conjunction with the solvent. |
| Inappropriate Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water is typically used. The ratio of the organic solvent to water can significantly impact the yield. |
| Protodeboronation | This side reaction is the hydrolysis of the boronic acid. To minimize this, use a less aqueous solvent system, a milder base, or consider using the corresponding boronate ester or trifluoroborate salt of the aryl partner.[1] |
| Oxygen Contamination | The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of Hydroxypyrimidines
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| POCl₃ | Quinoline | Toluene | 100 | 21.6 | [3] |
| POCl₃ | Pyridine | None (Neat) | 160 | >80 | [4] |
| POCl₃/PCl₅ | N,N-Dimethylaniline | None (Neat) | 105 | High (unspecified) | [5] |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate to High | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [7] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 90 | Good | [8] |
Experimental Protocols
Protocol 1: Chlorination of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol
This protocol is based on a general procedure for the chlorination of hydroxypyrimidines with improved yield considerations.
Materials:
-
6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, combine 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol (1.0 eq), phosphorus oxychloride (1.1 eq), and pyridine (1.0 eq).
-
Heat the mixture to 160 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Suzuki-Miyaura Coupling of 4,6-dichloropyrimidine with 4-(trifluoromethyl)phenylboronic acid
This protocol is an optimized procedure for the Suzuki-Miyaura coupling of a dichloropyrimidine.
Materials:
-
4,6-dichloropyrimidine
-
4-(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 4,6-dichloropyrimidine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask under the inert atmosphere.
-
Add degassed toluene and degassed water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the Suzuki-Miyaura coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine from common reaction byproducts. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Recovery After Column Chromatography | Compound is too soluble in the eluent: The selected solvent system is too polar, causing the compound to elute too quickly with impurities. | Decrease the polarity of the eluent. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) is recommended. |
| Compound is adsorbing irreversibly to the silica gel: The compound may be acid-sensitive and interacting strongly with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). | |
| Improper column packing: Channels or cracks in the silica gel bed can lead to poor separation and sample loss. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel evenly. | |
| Product is Contaminated with Starting Material | Incomplete reaction: The synthesis reaction did not go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup. |
| Co-elution during chromatography: The starting material and product have very similar polarities. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a solvent system that provides good separation on TLC (ΔRf > 0.2) should be used. | |
| Presence of Unidentified Byproducts | Side reactions: Depending on the synthetic route, side reactions can lead to various impurities. For instance, in syntheses starting from 4,6-dichloropyrimidine, incompletely reacted mono-arylated species can be a byproduct. If the synthesis involves a chlorination step of a hydroxypyrimidine precursor, residual starting material or over-chlorinated products might be present. | Characterize the byproducts using techniques like LC-MS or NMR to understand their structure. This will aid in selecting an appropriate purification strategy. For example, acidic or basic impurities can often be removed by a liquid-liquid extraction workup prior to chromatography or recrystallization. |
| Oiling Out During Recrystallization | Solution is too concentrated: The compound is coming out of solution above its melting point. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling. |
| High level of impurities: Impurities can depress the melting point of the mixture. | Pre-purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization. | |
| Inappropriate solvent choice: The solvent may be too good of a solvent for the compound. | Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present in the crude product.
Q2: What is a good starting solvent system for column chromatography?
A2: A good starting point for column chromatography is a mixture of hexane and ethyl acetate. Based on the purification of similar compounds, a gradient elution from 100% hexane to a mixture containing ethyl acetate is often successful. For a closely related compound, 4-chloro-6-trifluoromethylpyrimidine, an eluent of 10% ethyl acetate in hexane was used for fast column chromatography.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How can I choose a suitable solvent for recrystallization?
A3: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for aryl-chloropyrimidines include ethanol, isopropanol, acetonitrile, and solvent mixtures such as hexane/ethyl acetate or hexane/acetone. Trial and error on a small scale is the best approach to identify the optimal solvent or solvent system.
Q4: My purified product still shows impurities by HPLC. What should I do?
A4: If impurities persist after initial purification, a secondary purification step using a different technique is recommended. For example, if you initially used column chromatography, you could follow it with recrystallization. Alternatively, preparative HPLC can be employed for very high purity requirements, although this may result in lower yields.
Q5: Are there any specific safety precautions I should take during the purification?
A5: Yes. This compound and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compounds you are handling for detailed safety information.
Data Presentation
Table 1: Quantitative Data on Purification of a Related Chloro-Pyrimidine
| Parameter | Value | Method | Source |
| Purity before Purification | 85 area-% | HPLC | US10738058B2 |
| Yield after Purification | 49% conversion rate | Not specified | US10738058B2 |
Table 2: Column Chromatography Conditions for a Similar Compound
| Compound | Stationary Phase | Mobile Phase | Method |
| 4-Chloro-6-trifluoromethylpyrimidine | Silica Gel | 10% Ethyl Acetate in Hexane | Fast Column Chromatography |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined by TLC. A gradient elution is often effective, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for further purification of the target compound.
References
troubleshooting failed Suzuki coupling with 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
This technical support center provides troubleshooting guidance for researchers encountering difficulties with the Suzuki coupling of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Suzuki coupling reaction with this compound is not working. What are the common causes of failure?
Failure of the Suzuki coupling with this specific substrate often stems from a few key areas:
-
Inactive Catalyst System: The C-Cl bond of the pyrimidine is relatively strong, making the initial oxidative addition step difficult. Your palladium catalyst and ligand combination may not be active enough to facilitate this step.
-
Side Reactions: The primary competing reactions are the dehalogenation of your starting material and the protodeboronation of the boronic acid. These side reactions consume your starting materials and reduce the yield of the desired product.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and can significantly impact the outcome of the reaction. An inappropriate selection can lead to low or no yield.
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent or other reagents can inhibit the catalyst and prevent the reaction from proceeding.
-
Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the promotion of side reactions like homocoupling.[3][4]
I am observing significant amounts of dehalogenated pyrimidine in my reaction mixture. How can I minimize this side reaction?
Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction with electron-deficient heteroaryl halides.[2] Here are several strategies to mitigate it:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[5]
-
Choice of Base: A milder base can sometimes reduce the rate of dehalogenation.[2] Screening different bases is often necessary.
-
Reaction Temperature: While higher temperatures can promote the desired reaction, they can also increase the rate of dehalogenation. Careful optimization of the reaction temperature is recommended.
-
Palladium Source: The choice of palladium precursor can influence the formation of palladium-hydride species that are often responsible for dehalogenation.
My starting boronic acid appears to be decomposing. What is happening and how can I prevent it?
The decomposition of your boronic acid is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue, especially with electron-deficient arylboronic acids at elevated temperatures.[6]
-
Use a Stoichiometric Excess: A slight excess (1.1-1.5 equivalents) of the boronic acid can help to compensate for some decomposition.
-
Modify the Boron Reagent: Consider using a boronic ester, such as a pinacol ester, or a trifluoroborate salt instead of the boronic acid. These derivatives are often more stable towards protodeboronation.[7]
-
Control the Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.
-
Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, in cases of significant protodeboronation, switching to anhydrous conditions may be beneficial.
Which catalyst and ligand system is recommended for the coupling of an electron-deficient chloropyrimidine?
Due to the lower reactivity of aryl chlorides, a highly active catalyst system is generally required.[8][9]
-
Recommended Catalysts: Pre-formed palladium catalysts or palladium sources that are readily reduced to Pd(0) are often effective. Examples include Pd(PPh₃)₄, Pd₂(dba)₃, and various palladium precatalysts.[10][11]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond. Consider using ligands from the Buchwald family (e.g., SPhos, XPhos) or other electron-rich phosphines like P(t-Bu)₃.[5][12]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields for Suzuki couplings of similar chloropyrimidine systems under various conditions, providing a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [10]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Base and Solvent Screening for Suzuki Coupling of a Halogenated Pyrimidine
| Base | Solvent | Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O | Moderate | A common starting point for many Suzuki couplings. |
| K₃PO₄ | Toluene | Good | Often effective for challenging couplings. |
| Cs₂CO₃ | 1,4-Dioxane | High | A stronger base that can improve yields but may also promote side reactions. |
| Na₂CO₃ | DMF | Variable | Can be effective, but DMF may be difficult to remove. |
Note: Yields are illustrative and will vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To a dry Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Key Suzuki Coupling Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Reaction Parameter Selection
Caption: Decision tree for selecting key reaction components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: We are experiencing a low yield or complete failure in the chlorination of 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine using phosphorus oxychloride (POCl₃). What are the possible reasons and how can we improve the outcome?
Answer:
Low yields in this chlorination step can arise from several factors, primarily related to reaction conditions and reagent quality. Below are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction temperature is sufficiently high and the reaction time is adequate. For chlorination of hydroxypyrimidines with POCl₃, temperatures in the range of 100-160°C are often employed.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. A solvent-free approach heating the hydroxypyrimidine with equimolar amounts of POCl₃ and a base like pyridine in a sealed reactor at 140-160°C for 2 hours has been reported to give high yields for various pyrimidine derivatives.[1]
-
-
Suboptimal Temperature: The reaction temperature might be too low for the activation of the hydroxyl group by POCl₃.
-
Solution: Gradually increase the reaction temperature. A procedure for a similar compound, 4-chloro-6-trifluoromethylpyrimidine, used a reaction temperature of 100°C, although with a low yield. Higher temperatures, as mentioned above, may be more effective.
-
-
Presence of Moisture: Water in the reaction mixture will react with POCl₃ and can hydrolyze the product back to the starting material.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Inadequate Amount of Chlorinating Agent: An insufficient amount of POCl₃ will lead to incomplete conversion.
-
Base Selection: The choice and amount of base can influence the reaction rate and yield.
-
Solution: Pyridine or other tertiary amines are commonly used as bases to neutralize the HCl generated during the reaction.[1] Using at least one equivalent of base per hydroxyl group is recommended. Some procedures for related compounds have also utilized quinoline.
-
Issue 2: Formation of Significant Side Products
Question: We are observing significant impurities alongside our desired product. What are the likely side products and how can we minimize their formation?
Answer:
The formation of side products is a common challenge. Below are the most probable impurities and strategies to mitigate them:
-
Unreacted Starting Material (4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine): This is the most common impurity, resulting from incomplete chlorination.
-
Mitigation: As discussed in Issue 1, ensure sufficient reaction time, temperature, and an adequate amount of chlorinating agent.[1]
-
-
Hydrolysis Product (Reversion to Starting Material): The chlorinated product can be hydrolyzed back to the hydroxy-pyrimidine during workup if the conditions are not carefully controlled.
-
Mitigation: Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice) and quickly neutralize any excess acid.
-
-
Phosphorus-Containing Byproducts: Incomplete hydrolysis of POCl₃ and its intermediates can lead to the formation of pyrophosphates and other phosphorus-containing species, which can complicate purification.
-
Dimeric Ether Byproduct (bis(4-(4-(trifluoromethyl)phenyl)pyrimidin-6-yl) ether): While less common, self-condensation of the starting material or reaction of the product with unreacted starting material can lead to the formation of an ether-linked dimer.
-
Mitigation: Ensure efficient chlorination by using appropriate reaction conditions to quickly convert the starting material to the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct synthetic route is the chlorination of 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine.[1][2] The precursor, 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, can be synthesized through the condensation of 4-(trifluoromethyl)benzamidine with a suitable three-carbon building block like ethyl 3-oxobutanoate.
Q2: What are the recommended safety precautions when working with phosphorus oxychloride (POCl₃)?
A2: POCl₃ is a corrosive and toxic chemical that reacts violently with water. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent contact with moisture. Quenching of POCl₃ should be done slowly and carefully by adding the reaction mixture to a large excess of ice or cold water with vigorous stirring.
Q3: How can I purify the crude this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Suitable solvent systems for recrystallization may include hexanes, ethyl acetate, or a mixture of the two.
-
Column Chromatography: For more difficult separations, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes.
Q4: Can other chlorinating agents be used instead of POCl₃?
A4: While POCl₃ is the most common reagent for this transformation, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be effective for the chlorination of hydroxypyrimidines.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions.
Data Presentation
Table 1: Summary of Reaction Conditions for Chlorination of Hydroxypyrimidines
| Parameter | Condition 1 (Specific Analog) | Condition 2 (General, High-Yield)[1] |
| Starting Material | 6-(trifluoromethyl)pyrimidin-4-ol | Hydroxypyrimidine |
| Chlorinating Agent | POCl₃ (1.2 eq) | POCl₃ (1 eq per -OH) |
| Base | Quinoline (0.6 eq) | Pyridine (1 eq) |
| Solvent | Toluene | Solvent-free |
| Temperature | 100 °C | 140-160 °C |
| Time | 5 hours | 2 hours |
| Yield | 21.6% | Generally >80% for various substrates |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine (High-Yield Method)
This protocol is adapted from a general, solvent-free method for the chlorination of hydroxypyrimidines.[1]
-
To a dry, sealed reaction vessel (e.g., a Teflon-lined stainless steel reactor) charge 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine (1.0 eq).
-
Add pyridine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (1.0 eq).
-
Seal the reactor and heat the mixture to 140-160°C with stirring for 2 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature.
-
In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of ice and water.
-
Adjust the pH of the aqueous slurry to 8-9 using a saturated solution of sodium carbonate to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Alternative Procedure for Chlorination
This protocol is based on the synthesis of a structurally similar compound, 4-chloro-6-trifluoromethylpyrimidine.
-
To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine (1.0 eq) and anhydrous toluene.
-
Add quinoline (0.6 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 5 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Potential side reactions in the chlorination step.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Troubleshooting Guide
Low or No Product Yield
Q1: I am observing very low to no yield of my desired aminated product. What are the potential causes and solutions?
A1: Low yields in the amination of this compound can stem from several factors, primarily related to the reaction type you are performing: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig amination.
For SNAr reactions:
-
Insufficient Reactivity: The pyrimidine ring is activated by the electron-withdrawing trifluoromethylphenyl group, but strong conditions may still be required.
-
Solution: Increase the reaction temperature. Temperatures of 80-150 °C are common for SNAr reactions on chloropyrimidines. The use of microwave irradiation can also significantly accelerate the reaction.
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Employ polar aprotic solvents such as DMF, DMSO, or NMP, which can help to stabilize the charged Meisenheimer intermediate.
-
-
Weak Base: An inadequate base may not be sufficient to neutralize the HCl generated during the reaction, which can protonate the amine nucleophile and render it unreactive.
-
Solution: Use a moderate to strong inorganic base such as K₂CO₃ or Cs₂CO₃.
-
For Buchwald-Hartwig amination:
-
Catalyst System (Palladium Source & Ligand): This is the most critical aspect of a successful Buchwald-Hartwig coupling. Aryl chlorides are known to be less reactive than bromides or iodides.
-
Solution: A systematic screening of catalysts and ligands is highly recommended. For electron-deficient heteroaryl chlorides, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos are often effective. Using a pre-formed palladium catalyst can also lead to more consistent results.
-
-
Base Selection: The choice of base is crucial and can influence the outcome of the reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures.
-
-
Solvent Quality: The presence of water or oxygen can deactivate the palladium catalyst.
-
Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.
-
Q2: I am observing the formation of a significant amount of a side product, which I suspect is the hydrolysis product, 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol. How can I minimize this?
A2: The formation of the corresponding pyrimidinol is a common side reaction resulting from the hydrolysis of the starting material, especially under harsh conditions or in the presence of water.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Base: If using a hydroxide-containing base, consider switching to a non-hydroxide base like K₂CO₃, Cs₂CO₃, or NaOtBu.
-
Solvent Selection: In SNAr reactions, protic solvents like alcohols can lead to solvolysis byproducts.[1][2] If this is observed, switch to a polar aprotic solvent like DMF or DMSO.[1][2]
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting material can help to minimize the formation of degradation products.
Purification Challenges
Q3: I am having difficulty purifying my aminated product. What are some common strategies?
A3: Purification can be challenging due to the nature of the product and potential impurities.
-
Removal of Palladium Catalyst: For Buchwald-Hartwig reactions, the crude product will contain residual palladium.
-
Solution: After completion, dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite® to remove the catalyst.
-
-
Chromatography: Column chromatography is a standard method for purification.
-
Solution: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the polarity of your product.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Solution: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q4: Which amination method should I choose: SNAr or Buchwald-Hartwig?
A4: The choice depends on the nature of your amine and the desired reaction conditions.
-
SNAr: This method is generally preferred for more nucleophilic amines (e.g., aliphatic amines) and when avoiding transition metal catalysts is desirable. It often requires higher temperatures.
-
Buchwald-Hartwig: This is a more versatile method, particularly for less nucleophilic amines (e.g., anilines, secondary amines) and for reactions that need to be run under milder temperature conditions. However, it requires careful optimization of the catalyst system and inert atmosphere techniques.
Q5: What is a typical starting point for optimizing the reaction conditions?
A5: A good starting point for optimization is to screen a few key parameters.
-
For SNAr: Start with a polar aprotic solvent like DMF, a base like K₂CO₃, and a temperature of 100 °C.
-
For Buchwald-Hartwig: A common starting point is Pd₂(dba)₃ as the palladium source, a ligand like XPhos, NaOtBu as the base, and toluene as the solvent, with a reaction temperature of 100 °C.
Q6: How can I monitor the progress of my reaction?
A6: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. TLC will allow you to visualize the consumption of the starting material and the formation of the product. LC-MS can confirm the mass of the desired product and help identify any major side products.
Data Presentation
The following tables provide illustrative data for the amination of chloro-heterocycles, which can serve as a guide for the optimization of the amination of this compound.
Disclaimer: The following data is compiled from literature on analogous chloropyrimidine and chloro-heterocycle amination reactions and is intended for illustrative purposes only. Optimal conditions for this compound may vary.
Table 1: Illustrative Conditions for SNAr Amination of a Chloro-heterocycle
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | Aniline | Cs₂CO₃ | DMSO | 140 | 8 | 78 |
| 3 | Benzylamine | K₂CO₃ | NMP | 100 | 16 | 92 |
| 4 | Piperidine | Et₃N | Dioxane | 100 | 24 | 65 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of a Chloro-heterocycle
| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | Indole | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ | tBuXPhos | LHMDS | Toluene | 80 | 91 |
| 4 | Diethylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 75 |
Experimental Protocols
General Procedure for SNAr Amination
To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL) is added the amine (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. This compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite®. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Experimental Workflow
Caption: A flowchart of the general experimental procedure.
References
preventing decomposition of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine during reaction
Welcome to the technical support center for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this key intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound are hydrolysis, dehalogenation, and in the context of Suzuki-Miyaura coupling, protodeboronation of the boronic acid partner, which can be mistaken for substrate decomposition. The electron-withdrawing nature of the trifluoromethylphenyl group enhances the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate decomposition. While specific thermal decomposition data for this exact molecule is limited, studies on similar pyrimidine derivatives show that thermal stability is influenced by the substitution pattern.[1][2][3][4] In general, prolonged heating, especially in the presence of nucleophiles or protic solvents, should be avoided to minimize decomposition.
Q3: Can the choice of base in a reaction lead to the decomposition of the substrate?
A3: Yes, the choice of base is critical. Strong bases, particularly in combination with protic solvents like water or alcohols, can promote the hydrolysis of the chloro-group to a hydroxyl group, forming 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol. For reactions like the Suzuki-Miyaura coupling, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize this side reaction.
Q4: Is this compound sensitive to air or moisture?
A4: While the compound itself is relatively stable under normal storage conditions (cool, dry, dark), it is susceptible to hydrolysis in the presence of moisture, especially under non-neutral pH and at elevated temperatures. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions where hydrolysis is a concern.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low conversion of starting material.
-
Formation of dehalogenated pyrimidine byproduct.
-
Formation of homocoupled boronic acid byproduct.
-
Presence of 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine in the product mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | Use anhydrous and deoxygenated solvents. Consider using boronic esters (e.g., pinacol esters) which are more stable. Minimize reaction time. |
| Hydrolysis of Chloro-pyrimidine | Use a weaker base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). Ensure anhydrous reaction conditions. Use a non-polar aprotic solvent like dioxane or toluene. |
| Dehalogenation of Chloro-pyrimidine | Avoid strongly reducing conditions. If using a palladium catalyst, ensure it is not overly active towards C-Cl bond reduction. Use appropriate phosphine ligands. |
| Catalyst Deactivation | Ensure proper degassing of solvents to remove oxygen. Use a robust palladium catalyst and ligand system. Consider using a pre-catalyst that is less sensitive to air. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. A typical range is 80-110 °C. |
Issue 2: Formation of Impurities in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Formation of 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine.
-
Multiple products observed by TLC or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with the desired nucleophile. Consider using a non-nucleophilic solvent like DMF, DMSO, or NMP. |
| Base-catalyzed Hydrolysis | If a base is required, use a non-nucleophilic, hindered base (e.g., DIPEA) to minimize reaction with any trace water. |
| Overly Harsh Conditions | Reduce the reaction temperature and time. The trifluoromethylphenyl group activates the pyrimidine ring, so milder conditions may be sufficient. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids (Analogous Systems)
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 71 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 60 | [6] |
| 2-chloro-4,6-dimethoxypyrimidine | 3-furanboronic acid | Allyl-Pd-XPhos (0.15) | - | K₃PO₄ | MeOH/THF | 60 | 18 | ~85 | [7] |
| 2,4-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (0.027) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 65 (dicoupled) | [8] |
Table 2: Thermal Stability of Substituted Pyrimidines (Analogous Systems)
| Compound | Decomposition Onset (°C) | Method | Reference |
| Substituted Dihydropyrimidinone | 250-300 | TGA | [1][2] |
| Nitro-substituted triazolyl pyrimidine | >200 (calculated) | DFT | [3] |
Note: The data presented is for analogous systems and should be used as a general guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[9]
-
Add the palladium catalyst.[9]
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline for the reaction with amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.5 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or a high-boiling alcohol)
-
Optional: Non-nucleophilic base (e.g., DIPEA, 1.5 eq)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)
Procedure:
-
In a reaction vessel, dissolve this compound in the chosen anhydrous solvent.
-
Add the amine to the solution. If the amine salt is used or if an acid scavenger is needed, add the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The reaction can also be performed at room temperature for extended periods depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[10][11]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Reaction Failure
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Vista de Análisis térmico de algunos nuevos derivados de pirimidina | Revista Colombiana de Ciencias Químico-Farmacéuticas [revistas.unal.edu.co]
- 5. Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography conditions for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase.[1][2] Alumina can be considered as an alternative if the compound shows instability on silica gel.[1]
Q2: Which mobile phase system is suitable for the column chromatography of this compound?
A2: A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.[3][4] The polarity of the eluent can be gradually increased by increasing the percentage of ethyl acetate to ensure good separation of the target compound from impurities.
Q3: How can I monitor the progress of the purification?
A3: The progress of the column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2] This allows for the identification of fractions containing the pure product.
Q4: My compound is not dissolving in the mobile phase. What should I do?
A4: If your crude sample does not dissolve well in the initial non-polar mobile phase (e.g., hexane/ethyl acetate mixture), you can use a "dry loading" technique.[5][6] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the column.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | The polarity of the product and impurities are too similar.[1] | - Experiment with different solvent systems, such as dichloromethane/hexane or acetone/hexane.[7]- Consider using a shallower gradient during elution. |
| Column overload. | - Reduce the amount of crude material loaded onto the column. | |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| The compound may be unstable on silica gel.[1] | - Test the stability of your compound on a small amount of silica gel before performing the full-scale purification.[7]- Consider switching to a different stationary phase like alumina.[1] | |
| Product Elutes with Solvent Front | The mobile phase is too polar. | - Start with a less polar mobile phase (a higher percentage of hexane). |
| Tailing of the Product Spot on TLC | Secondary interactions between the basic pyrimidine ring and acidic silica gel. | - Add a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to suppress these interactions.[6] |
| Cracked or Dry Column Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase. |
Experimental Protocol: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should give the target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Dry Loading: If the product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5][6]
-
-
Elution:
-
Begin eluting with the initial, non-polar mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Workflow and Troubleshooting Diagram
Caption: Workflow for the purification and troubleshooting of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Analysis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine via High-Performance Liquid Chromatography (HPLC).
Troubleshooting HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing unexpected peaks in my chromatogram?
Unexpected peaks, often referred to as ghost peaks, can arise from several sources. Contamination in the mobile phase, sample solvent, or HPLC system itself is a common cause. Carry-over from previous injections can also lead to the appearance of extraneous peaks. It is also possible that these peaks represent actual impurities or degradation products of the analyte.
Solutions:
-
System Cleanliness: Flush the HPLC system, including the injector and detector, with a strong solvent to remove any contaminants.
-
Mobile Phase Preparation: Use freshly prepared, high-purity mobile phase solvents and filter them before use.
-
Blank Injection: Run a blank injection (sample solvent only) to determine if the ghost peaks originate from the solvent or the system.
-
Sample Stability: Ensure the sample is freshly prepared and has not degraded.
Q2: What causes peak tailing for the main analyte peak?
Peak tailing, where the peak asymmetry factor is greater than one, can be caused by several factors.[1][2][3] Secondary interactions between the basic pyrimidine ring of the analyte and acidic silanol groups on the silica-based column packing are a frequent cause.[2] Other potential causes include column overload, excessive extra-column volume, or a blocked column frit.[1][2][3]
Solutions:
-
Mobile Phase Modification: Add a competing base, such as triethylamine, to the mobile phase to block the active silanol groups. Adjusting the pH of the mobile phase can also help.
-
Column Choice: Use a base-deactivated column or a column with a different stationary phase.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
System Optimization: Minimize the length and diameter of tubing to reduce extra-column volume. Check for and replace any blocked frits or guard columns.
Q3: My peaks are splitting. What is the cause and how can I fix it?
Peak splitting can occur due to a few reasons. A common cause is a partially blocked frit at the column inlet, which disrupts the sample flow path.[4] It can also be an indication of two closely eluting components, which might be isomers or impurities.[4] In some cases, a void in the column packing material can also lead to peak splitting.[4]
Solutions:
-
Column Maintenance: Replace the column inlet frit or the guard column. If a void is suspected, the column may need to be replaced.
-
Method Optimization: To resolve closely eluting peaks, try adjusting the mobile phase composition, gradient slope, or temperature.[4] Injecting a smaller sample volume can sometimes help distinguish between peak splitting and co-elution.[4]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Q4: Why is the baseline of my chromatogram noisy or drifting?
A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities. This can be caused by issues with the detector lamp, air bubbles in the system, or a contaminated flow cell.[1] An improperly mixed mobile phase or temperature fluctuations in the column can also contribute to baseline instability.
Solutions:
-
Detector Maintenance: Check the detector lamp's energy and replace it if necessary.
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an inline degasser to remove dissolved air.
-
Flush the System: Flush the flow cell with a strong, filtered solvent to remove any contaminants.
-
Mobile Phase and Temperature: Ensure the mobile phase is well-mixed and that the column temperature is stable and controlled.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in this compound?
Based on common synthetic routes for similar pyrimidine derivatives, potential process-related impurities could include:
-
Unreacted Starting Materials: Such as 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine.
-
Reagents: Residual reagents from the synthesis, for example, phosphoryl chloride.
-
Byproducts: Compounds formed from side reactions during the synthesis.
Q2: What are the likely degradation products of this compound?
Forced degradation studies on similar chloropyrimidine compounds suggest the following potential degradation pathways:
-
Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis, which would result in the formation of 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine. This can occur under acidic, basic, or even neutral aqueous conditions.
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photoproducts.
Q3: What type of HPLC column is most suitable for this analysis?
A reversed-phase C18 column is a good starting point for the analysis of this compound and its impurities. A base-deactivated C18 column is often preferred to minimize peak tailing caused by secondary interactions with residual silanol groups. For challenging separations, a phenyl-hexyl or a polar-embedded phase column could also be considered.
Q4: How can I confirm the identity of an unknown impurity peak?
The most definitive way to identify an unknown impurity is to use a mass spectrometer (MS) coupled with the HPLC (LC-MS). The mass spectrum will provide the molecular weight of the impurity, and fragmentation patterns can help elucidate its structure. If a standard of the suspected impurity is available, co-injection can be used to confirm its retention time.
Data Presentation: Potential Impurities
The following table summarizes potential impurities of this compound based on likely synthetic and degradation pathways. The retention times are hypothetical and will depend on the specific HPLC method used.
| Impurity Name | Potential Source | Structure |
| 4-hydroxy-6-(4-(trifluoromethyl)phenyl)pyrimidine | Starting Material / Hydrolysis Degradation | |
| Unidentified Process-Related Impurity | Synthesis Byproduct | Varies |
| Unidentified Degradation Product | Forced Degradation | Varies |
Experimental Protocols: Stability-Indicating HPLC Method
This section provides a general protocol for a stability-indicating HPLC method for the analysis of this compound. This method should be validated for its intended use.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the UV maximum of the analyte)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the same diluent to obtain a similar concentration as the standard solution.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat.
-
Photodegradation: Expose a solution of the sample to UV light.
-
Neutralize the acid and base-stressed samples before injection.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC analysis.
Caption: Potential degradation pathways.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Catalyst Selection and Optimization: General Workflow
The successful cross-coupling of this compound hinges on the judicious selection of the catalyst system and reaction parameters. The electron-deficient nature of the pyrimidine ring and the presence of a chlorine atom necessitate a highly active catalyst. A general workflow for catalyst selection and optimization is outlined below.
Caption: A general workflow for selecting and optimizing catalyst systems for cross-coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the coupling of heteroaryl chlorides like this compound can be challenging due to the lower reactivity of the C-Cl bond.
Q1: My Suzuki-Miyaura reaction is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this substrate are often due to a few key issues:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the homocoupling of the boronic acid. It is crucial to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause decomposition of your starting materials or products. For electron-deficient substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH.
-
Ligand Choice: For coupling aryl chlorides, bulky and electron-rich phosphine ligands are generally required to promote the oxidative addition step. Ligands such as XPhos, SPhos, or RuPhos are often effective. N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective.
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
Caption: A decision tree to troubleshoot low-yielding Suzuki-Miyaura coupling reactions.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often caused by the presence of oxygen. To minimize this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and reaction time.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to Excellent |
| [Pd(IPr)Cl₂]₂ | K₂CO₃ | THF/H₂O | 80 | Good |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are estimates based on similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The electron-deficient nature of the pyrimidine ring can make this substrate suitable for this reaction.
Q1: My Buchwald-Hartwig amination is not proceeding to completion. What should I try?
A1: Incomplete conversion in Buchwald-Hartwig amination of heteroaryl chlorides is a common issue. Consider the following:
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. Good starting points include RuPhos, BrettPhos, or Xantphos. Using a pre-formed, air-stable palladium precatalyst can often lead to more reproducible results.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The purity of the base is critical; ensure it is anhydrous.
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed.
Q2: I am observing hydrodehalogenation (replacement of the chloro group with a hydrogen) as a major side product. How can I avoid this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl chlorides.[1] This can be minimized by:
-
Ligand Choice: Selecting a ligand that promotes rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway. Ligands from the Buchwald and Hartwig series are designed for this purpose.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry, as water can be a proton source for this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can favor the desired coupling.[1]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100-110 | Good to Excellent |
| Pd(OAc)₂ / BrettPhos | LHMDS | THF | 80-100 | Good |
| XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 110 | Good to Excellent |
Table 2: Recommended starting conditions for Buchwald-Hartwig amination of this compound with primary and secondary amines. Yields are estimates based on similar substrates.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds. Both traditional copper-co-catalyzed and copper-free conditions can be employed.
Q1: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What can I do?
A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly under aerobic conditions. To address this:
-
Copper-Free Conditions: The homocoupling is catalyzed by the copper co-catalyst. Switching to a copper-free protocol can often eliminate this side product. In copper-free systems, a palladium catalyst is used with an appropriate ligand and a base.[2]
-
Inert Atmosphere: If using a copper co-catalyst, it is imperative to maintain a strictly anaerobic environment to prevent oxidative homocoupling.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp to 60 |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp |
Table 3: Recommended starting conditions for Sonogashira coupling of this compound with terminal alkynes.[1] Yields are estimates based on similar substrates.
Experimental Protocols
The following are general, representative protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a strict inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add the degassed solvent (e.g., 1,4-dioxane).
-
Add the terminal alkyne (1.2 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
References
managing exothermic reactions in large-scale 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. The primary focus is on the safe management of exothermic reactions, a critical aspect of this manufacturing process.
Troubleshooting Guide for Exothermic Reactions
Unexpected temperature increases during the synthesis of this compound can lead to reduced yield, impurity formation, and significant safety hazards. This guide addresses common issues related to exothermic events.
Issue 1: Rapid and Uncontrolled Temperature Rise During Reagent Addition
-
Symptoms: A sudden spike in reactor temperature that exceeds the set point, increased pressure, and potential for solvent boiling.
-
Potential Causes:
-
Reagent addition rate is too high.
-
Inadequate cooling capacity of the reactor.
-
Poor mixing leading to localized "hot spots."
-
Incorrect solvent with low heat capacity.
-
-
Immediate Actions:
-
Immediately stop the addition of the limiting reagent.
-
Ensure maximum cooling is applied to the reactor jacket.
-
Verify that the agitator is functioning correctly and at the appropriate speed.
-
If the temperature continues to rise, be prepared to initiate an emergency quenching procedure.
-
-
Preventative Measures & Solutions:
-
Controlled Addition: Employ a semi-batch or continuous feeding strategy for the limiting reagent to manage the rate of heat generation.[1]
-
Dilution: Utilize a solvent with a high heat capacity to effectively absorb the heat generated during the reaction.[1]
-
Efficient Cooling: Confirm that the reactor's cooling system is sufficient for the scale of the reaction.[1]
-
Lower Reaction Temperature: If permissible by the reaction kinetics, operating at a lower temperature can significantly decrease the rate of heat evolution.[1]
-
Issue 2: Delayed Exotherm During Quenching of Phosphorus Oxychloride (POCl₃)
-
Symptoms: A significant and often delayed temperature increase when quenching the reaction mixture, which may contain unreacted POCl₃. This can lead to a dangerous thermal runaway.[1][2]
-
Potential Causes:
-
Incomplete hydrolysis of excess POCl₃, leading to the accumulation of energetic metastable intermediates.[3]
-
Quenching at too low a temperature, which can slow down the initial hydrolysis and lead to a sudden, delayed reaction.
-
-
Immediate Actions:
-
Slow down or stop the quenching process.
-
Apply cooling to the quench vessel.
-
Monitor the temperature and pressure of the quench vessel closely.
-
-
Preventative Measures & Solutions:
-
Reverse Quench: Slowly add the reaction mixture to a well-stirred quenching solution (e.g., ice-water or an aqueous base) to maintain better temperature control.[4]
-
Controlled Quench Temperature: A recommended safe quenching protocol involves the slow addition of the reaction mixture into a sodium acetate aqueous solution maintained at 35°C–40°C to ensure complete and immediate hydrolysis of any remaining POCl₃.[4]
-
Use of Equimolar POCl₃: A solvent-free approach using an equimolar amount of POCl₃ can reduce the risk of a significant exotherm during quenching as there is no large excess of the reagent to hydrolyze.[1][2][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the large-scale synthesis of this compound?
A1: The primary safety concern is thermal runaway, which is a rapid, uncontrolled increase in the reaction rate leading to a swift rise in temperature and pressure.[1] This can result in vessel rupture or an explosion. A significant risk is also associated with the quenching of reactive reagents like phosphorus oxychloride (POCl₃), which can undergo delayed and highly exothermic hydrolysis.[1][2]
Q2: How can I predict the potential for a thermal runaway in my synthesis?
A2: A comprehensive thermal hazard assessment is essential. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is vital for a safe scale-up.
Q3: What are some general strategies to mitigate exothermic reactions in this pyrimidine synthesis?
A3: Several strategies can be employed:
-
Semi-batch or continuous feeding: Gradually adding one of the reactants helps to control the rate of heat generation.[1]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which aids in absorbing heat.[1]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has adequate capacity to remove the heat generated.[1]
-
Lower Reaction Temperature: If the reaction kinetics allow, performing the reaction at a lower temperature can significantly reduce the rate of heat evolution.[1]
Q4: Are there alternatives to using a large excess of POCl₃ for the chlorination step?
A4: Yes, a more modern and safer approach involves using an equimolar amount of POCl₃ in a solvent-free reaction at high temperatures in a sealed reactor.[1][2][5] This method is suitable for large-scale preparations and reduces the environmental burden and safety risks associated with quenching large amounts of excess POCl₃.[1][2]
Data Presentation
Table 1: Key Parameters for Managing Exothermic Reactions
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, controlled addition (semi-batch or continuous) | Prevents rapid heat accumulation and potential for thermal runaway. |
| Reaction Temperature | Maintain within the validated range (e.g., 0-30°C for related syntheses) | Lower temperatures slow the reaction rate and heat evolution. |
| Solvent | Use a high heat capacity solvent | Helps to absorb and dissipate the heat of reaction. |
| Agitation | Ensure efficient and continuous mixing | Prevents localized heating and ensures uniform temperature distribution. |
| Quenching Protocol | Slow reverse quench into a buffered aqueous solution (e.g., sodium acetate) at a controlled temperature (35-40°C) | Ensures complete and safe hydrolysis of reactive intermediates.[4] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Chlorination
This protocol outlines a general approach for the chlorination of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol to this compound, focusing on exotherm management.
-
Reactor Setup: The reaction should be conducted in a clean, dry, glass-lined or other suitable reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or pump for controlled reagent addition. The reactor must be connected to a cooling system with sufficient capacity.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Charge Precursor and Solvent: Charge the 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol and a suitable high-boiling point solvent to the reactor. Begin agitation to ensure a homogenous slurry or solution.
-
Cooling: Cool the reactor contents to the desired initial reaction temperature (e.g., 0-5°C).
-
Controlled POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture via the addition funnel or pump over a prolonged period (e.g., 2-4 hours). The addition rate should be carefully controlled to maintain the internal temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). Maintain the reaction at the specified temperature until completion.
-
Quenching: Prepare a separate quench vessel with a well-stirred aqueous solution (e.g., sodium acetate in water). Once the reaction is complete, slowly transfer the reaction mixture into the quench vessel while carefully monitoring the temperature of the quench vessel, maintaining it within a safe range (e.g., not exceeding 40°C).
-
Work-up: After the quench is complete and the temperature has stabilized, proceed with the standard work-up procedure, which may include extraction, washing, and crystallization to isolate the desired this compound.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative ¹H NMR Analysis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine and Structural Analogs
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine against other substituted pyrimidine derivatives. The data presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of similar heterocyclic compounds.
Predicted ¹H NMR Spectral Data
Below is a summary of the predicted and experimental ¹H NMR data for this compound and two comparative compounds. The prediction for the target compound is based on established substituent effects and analysis of structurally related molecules.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-2 | ~9.1 - 9.3 | s | - | 1H |
| H-5 | ~7.8 - 8.0 | s | - | 1H | |
| H-2', 6' | ~8.2 - 8.4 | d | ~8 - 9 | 2H | |
| H-3', 5' | ~7.7 - 7.9 | d | ~8 - 9 | 2H | |
| 4-phenylpyrimidine [1] | H-2 | 9.28 | s | - | 1H |
| H-5 | 7.73 - 7.71 | m | - | 1H | |
| H-6 | 8.77 - 8.76 | d | 4.0 | 1H | |
| Phenyl (ortho) | 8.11 - 8.08 | m | - | 2H | |
| Phenyl (meta, para) | 7.53 - 7.71 | m | - | 3H | |
| 4,6-Dichloropyrimidine [2] | H-2 | 8.824 | d | 1.0 | 1H |
| H-5 | 7.460 | d | 1.0 | 1H |
Structural Visualization and Proton Environment
The chemical structure of this compound and the assignment of its non-equivalent protons are depicted in the following diagram.
Caption: Structure of this compound with proton labels.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring ¹H NMR spectra of pyrimidine derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
Before data acquisition, the magnetic field is shimmed to optimize its homogeneity.
-
Standard acquisition parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (or more for dilute samples)
-
Spectral width: Appropriate range to cover all expected proton signals (e.g., -2 to 12 ppm)
-
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts (δ) are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration of the peaks is performed to determine the relative ratios of the different types of protons.
-
Peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined to elucidate the connectivity of the protons.
References
A Comparative Guide to the Reactivity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine and Other Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine with its corresponding bromo- and iodo-pyrimidine analogs. The functionalization of the pyrimidine core is a critical aspect of medicinal chemistry, and understanding the relative reactivity of halopyrimidines is paramount for the strategic design of synthetic routes. This document summarizes reactivity trends in key synthetic transformations, provides quantitative data from related systems, details experimental protocols for common reactions, and includes visualizations of reaction pathways and workflows.
The reactivity of halopyrimidines is primarily governed by the nature of the halogen atom and its position on the pyrimidine ring. The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and a good substrate for various cross-coupling reactions.
General Reactivity Trends
In both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, the reactivity of the C-X bond (where X is a halogen) at the C4/C6 position of the pyrimidine ring generally follows the order:
I > Br > Cl > F
This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond facilitates faster oxidative addition in cross-coupling reactions and is a better leaving group in SNAr reactions compared to the stronger C-Cl bond. Consequently, iodopyrimidines are the most reactive, often requiring milder reaction conditions, while chloropyrimidines are the least reactive among the halogens (excluding fluoride) and may necessitate more forcing conditions or specialized catalyst systems to achieve high yields.[1]
The position of the halogen on the pyrimidine ring also significantly influences reactivity, with the general order being:
C4(6) > C2 > C5 [1]
The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards both nucleophilic attack and oxidative addition.
Comparative Reactivity in Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Halopyrimidine | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 4-Iodo-6-(4-(trifluoromethyl)phenyl)pyrimidine | Highest | Room temperature to mild heating (e.g., 80 °C) | High to Excellent |
| 4-Bromo-6-(4-(trifluoromethyl)phenyl)pyrimidine | Intermediate | Mild to moderate heating (e.g., 80-100 °C) | Good to High |
| This compound | Lowest | Higher temperatures (e.g., >100 °C), stronger bases, and specialized ligands often required | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dependent on the ease of the oxidative addition step.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Halopyrimidine | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 4-Iodo-6-(4-(trifluoromethyl)phenyl)pyrimidine | Highest | Milder conditions, lower catalyst loading | High to Excellent |
| 4-Bromo-6-(4-(trifluoromethyl)phenyl)pyrimidine | Intermediate | Standard conditions, moderate catalyst loading | Good to High |
| This compound | Lowest | More forcing conditions, specialized bulky electron-rich phosphine ligands | Moderate to Good |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the halogen acts as a leaving group. The reactivity is influenced by the ability of the halogen to depart, with iodide being the best leaving group among the halogens.
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Halopyrimidine | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 4-Iodo-6-(4-(trifluoromethyl)phenyl)pyrimidine | Highest | Milder conditions, shorter reaction times | High to Excellent |
| 4-Bromo-6-(4-(trifluoromethyl)phenyl)pyrimidine | Intermediate | Moderate conditions | Good to High |
| This compound | Lowest | More forcing conditions (higher temperatures, stronger nucleophiles/bases) | Moderate to Good |
Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted from literature procedures for similar halopyrimidine substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-Halopyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
4-Halopyrimidine derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent, followed by the 4-halopyrimidine and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Validating the Molecular Structure of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. While a definitive crystal structure for this specific molecule is not publicly available, this guide will utilize the crystallographic data of the closely related compound, 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, as a case study to illustrate the principles and data interpretation of X-ray crystallography.
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural elucidation is paramount. Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute structure of crystalline compounds. However, other powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide complementary and often more readily accessible data for structural confirmation.
I. X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an atomic-resolution, three-dimensional map of a molecule's electron density, from which the precise coordinates of each atom can be determined. This technique offers unambiguous proof of connectivity, stereochemistry, and intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.
Case Study: Crystal Structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine
The following table summarizes the crystallographic data for a structurally similar compound, providing an example of the type of information obtained from an XRD experiment.
| Parameter | Value |
| Chemical Formula | C₁₂H₈ClF₃N₂O |
| Crystal System | Tetragonal |
| Space Group | I-4 |
| a (Å) | 23.280(6) |
| c (Å) | 4.7191(15) |
| Volume (ų) | 2557.6(15) |
| Z | 8 |
| Temperature (K) | 296(2) |
| R-factor (%) | 7.00 |
| Reference: | Zeitschrift für Kristallographie - New Crystal Structures, 2018 , 233(1), pp. 157-159.[1] |
This data provides a highly detailed and precise model of the molecule's structure in the crystalline state.
II. Spectroscopic Techniques: Versatile and Accessible Alternatives
While X-ray crystallography provides the ultimate structural proof, its requirement for high-quality crystals can be a significant bottleneck. Spectroscopic methods offer valuable structural information from more readily available sample forms.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired for ¹H and ¹³C nuclei.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to deduce the molecular structure.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high precision.
III. Comparative Analysis
The following table provides a direct comparison of the strengths and limitations of X-ray crystallography and spectroscopic techniques for the structural validation of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, stereochemistry, packing | Connectivity, chemical environment, 2D correlations | Molecular weight, elemental composition |
| Sample Requirement | High-quality single crystals | Soluble sample | Small sample amount, can be in solution or solid |
| Strengths | Unambiguous structure determination | Provides data on structure in solution, versatile | High sensitivity, accurate mass determination |
| Limitations | Crystal growth can be challenging, solid-state structure | Does not provide absolute 3D structure directly | Provides limited connectivity information |
IV. Workflow and Logic
The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of a small molecule.
Caption: Logical relationship of analytical techniques for structural validation.
References
Comparative Analysis of Mass Spectrometry Fragmentation for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine and Alternative Analytical Methodologies
For Immediate Release
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a compound of interest in pharmaceutical and chemical research. Due to the absence of publicly available experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds. Furthermore, a comparison with alternative analytical techniques is provided to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the presence of several key functional groups: the chloropyrimidine ring and the trifluoromethylphenyl substituent. The molecular ion (M+) peak is expected at m/z 258, with a characteristic M+2 isotope peak at m/z 260 due to the presence of the chlorine-37 isotope.
The primary fragmentation pathways are predicted to involve the loss of the chlorine atom, the trifluoromethyl group, and cleavage of the bond between the pyrimidine and phenyl rings.
Key Predicted Fragment Ions:
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Significance |
| 258/260 | [C₁₁H₆ClF₃N₂]⁺ | - | Molecular Ion |
| 223 | [C₁₁H₆F₃N₂]⁺ | Cl | Loss of chlorine radical is a common pathway for aryl chlorides. |
| 189 | [C₁₀H₆ClN₂]⁺ | CF₃ | Loss of the trifluoromethyl radical. |
| 145 | [C₇H₄F₃]⁺ | C₄H₂ClN₂ | Cleavage of the phenyl-pyrimidine bond, with the charge retained on the trifluoromethylphenyl fragment. |
| 114 | [C₄H₂ClN₂]⁺ | C₇H₄F₃ | Cleavage of the phenyl-pyrimidine bond, with the charge retained on the chloropyrimidine fragment. |
| 111 | [C₆H₄F]⁺ | F₂ from [C₇H₄F₃]⁺ | Loss of difluorocarbene from the trifluoromethylphenyl cation is a known rearrangement for trifluoromethyl-substituted aromatics.[1] |
Proposed Fragmentation Pathway Diagram
Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of this compound would involve the following:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV. This energy level promotes reproducible fragmentation patterns.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. | High sensitivity, provides detailed structural insights. | Isomers may have similar fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification.[2][3] | Excellent for quantitative analysis and separation of mixtures. | Does not provide detailed structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed structural connectivity and information about the chemical environment of atoms. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Provides information about the types of chemical bonds present. | Complex spectra can be difficult to interpret fully for large molecules. |
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable roadmap for its identification and structural characterization. The key fragmentation pathways involve the loss of the chlorine and trifluoromethyl substituents, as well as the cleavage of the bond connecting the two aromatic rings. For unambiguous identification and comprehensive characterization, a multi-technique approach combining mass spectrometry with HPLC for purity and quantification, and NMR for detailed structural elucidation, is highly recommended. This integrated analytical strategy will provide the robust data required for drug development and advanced chemical research.
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Biological Activity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance the biological activity of these compounds. This guide provides a comparative overview of the biological activities, primarily antifungal and anticancer, of derivatives of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine and structurally related analogues. The information presented is collated from various studies to provide a comprehensive resource for researchers in the field.
Antifungal Activity
Derivatives of pyrimidine featuring a trifluoromethyl group have demonstrated notable antifungal properties against a range of phytopathogenic fungi. The following table summarizes the in vitro antifungal activity of various trifluoromethyl-pyrimidine derivatives.
Table 1: In Vitro Antifungal Activity of Trifluoromethyl-Pyrimidine Derivatives
| Compound ID | Structure | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100.0 | - | [1] |
| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100.0 | 10.5 | [1] |
| 5i | 4-Fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | B. dothidea | 82.1 | - | [2] |
| 5l | N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-4-(trifluoromethyl)benzamide | B. dothidea | 81.1 | - | [2] |
| 5n | 3-Bromo-4-chloro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | B. dothidea | 84.1 | - | [1] |
| Pyrimethanil (Control) | - | Phomopsis sp. | 85.1 | 32.1 | [1] |
| Pyrimethanil (Control) | - | B. dothidea | 84.4 | - | [2] |
Anticancer Activity
The 4,6-disubstituted pyrimidine scaffold is also a promising framework for the development of novel anticancer agents. The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines.
Table 2: In Vitro Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 19a | Pyrimidine derivative | MCF-7 (Breast) | < 1 | [3] |
| 19b | Pyrimidine derivative | PC-3 (Prostate) | < 1 | [3] |
| B-2 | (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one | A549 (Lung) | 2.14 ± 0.83 | [4] |
| B-2 | (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one | MCF-7 (Breast) | 8.91 ± 1.38 | [4] |
| B-4 | Pyrimidine-tethered chalcone | MCF-7 (Breast) | 6.70 ± 1.02 | [5] |
| B-4 | Pyrimidine-tethered chalcone | A549 (Lung) | 20.49 ± 2.7 | [5] |
| Lapatinib (Control) | - | A549 (Lung) | 18.21 ± 3.25 | [4] |
| Lapatinib (Control) | - | MCF-7 (Breast) | 9.71 ± 1.12 | [4] |
| Doxorubicin (Control) | - | Various | Submicromolar | [3] |
Experimental Protocols
In Vitro Antifungal Activity Assay (Poison Plate Technique)[1][2]
-
Preparation of Test Compounds: Stock solutions of the synthesized pyrimidine derivatives are prepared by dissolving them in dimethyl sulfoxide (DMSO).
-
Culture Medium Preparation: The stock solutions are mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).
-
Inoculation: Mycelial discs (approximately 5 mm in diameter) are cut from the edge of an actively growing culture of the test fungus and placed at the center of the PDA plates containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the colony in the control plate, and T is the diameter of the colony in the treated plate. The EC50 value, the concentration that inhibits 50% of mycelial growth, is determined by testing a range of concentrations.
In Vitro Anticancer Activity Assay (MTT Assay)[4][5]
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Synthesis Workflow
The following diagram illustrates a general synthetic route for the preparation of 4,6-disubstituted pyrimidine derivatives.
Caption: General synthesis of 4,6-disubstituted pyrimidines.
Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram depicts a simplified overview of an apoptotic signaling pathway that can be triggered by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrasb.com [jrasb.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, a key intermediate in medicinal chemistry. The performance of this compound is objectively compared with two structurally similar alternatives, providing supporting experimental data and detailed protocols.
The trifluoromethylphenyl moiety in the target compound is a common feature in pharmacologically active molecules due to its metabolic stability and ability to modulate physicochemical properties.[1] For a meaningful comparison, we have selected two commercially available analogs where the trifluoromethyl group is replaced by other common bioisosteres: a chloro group and a methoxy group.[2][3]
-
Target Compound: this compound
-
Alternative Compound 1: 4-Chloro-6-(4-chlorophenyl)pyrimidine[4][5]
-
Alternative Compound 2: 4-Chloro-6-(4-methoxyphenyl)pyrimidine[6][7][8]
This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of these compounds.
Data Presentation
The following tables summarize the quantitative purity analysis of the target compound and its alternatives using various analytical techniques.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.54 | 99.2 | 99.2 |
| 4-Chloro-6-(4-chlorophenyl)pyrimidine | 7.98 | 98.8 | 98.8 |
| 4-Chloro-6-(4-methoxyphenyl)pyrimidine | 7.21 | 99.5 | 99.5 |
Table 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
| Compound | Retention Time (min) | Molecular Ion (m/z) | Purity (%) |
| This compound | 10.23 | 258.02 | 99.1 |
| 4-Chloro-6-(4-chlorophenyl)pyrimidine | 9.87 | 224.00 | 98.7 |
| 4-Chloro-6-(4-methoxyphenyl)pyrimidine | 9.55 | 220.05 | 99.4 |
Table 3: Purity Assessment by Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
| Compound | Chemical Shift (ppm) | Integral | Purity (%) |
| This compound | -62.5 | 1.00 | 99.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the purity determination of the pyrimidine derivatives.[9][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50-95% B
-
10-12 min: 95% B
-
12-13 min: 95-50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in acetonitrile at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and thermally stable halogenated pyrimidine derivatives.[11][12][13]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: 50-500 amu
-
Sample Preparation: Samples are dissolved in dichloromethane at a concentration of 1 mg/mL.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol is specifically for the purity assessment of the fluorinated target compound and leverages the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[14]
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) of known purity.
-
Pulse Sequence: Inverse-gated proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: -200 to 0 ppm
-
Acquisition Time: 2 s
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 32
-
-
Processing: Fourier transformation, phase correction, and baseline correction. The purity is calculated by comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's ¹⁹F signals.
-
Sample Preparation: A precisely weighed amount of the sample (approx. 10 mg) and the internal standard (approx. 10 mg) are dissolved in 0.7 mL of CDCl₃.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for assessing the purity of the synthesized this compound.
Hypothetical Signaling Pathway Involvement
Substituted pyrimidines are often investigated as inhibitors of various protein kinases. The diagram below illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a kinase, thereby blocking downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 897445-45-3|4-Chloro-6-(4-chlorophenyl)pyrimidine|BLD Pharm [bldpharm.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. CAS#:143467-63-4 | 4-chloro-2-methoxy-6-[(4-methoxyphenyl)methyl]pyrimidine | Chemsrc [chemsrc.com]
- 8. PubChemLite - 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
Comparative Guide to Catalysts for the Functionalization of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
This guide provides a comparative analysis of catalytic systems applicable to the functionalization of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. The data presented is compiled from studies on analogous substituted chloropyrimidines, offering insights into optimal reaction conditions and catalyst selection for researchers in synthetic chemistry and drug development.
The functionalization of the pyrimidine core is a critical step in the synthesis of numerous biologically active molecules. The choice of catalyst is paramount in achieving high yields and selectivity. This guide focuses on palladium-based catalytic systems for Suzuki and Buchwald-Hartwig cross-coupling reactions, two of the most common methods for C-C and C-N bond formation, respectively.
Experimental Workflow: Catalytic Cross-Coupling
The general workflow for the functionalization of this compound via a palladium-catalyzed cross-coupling reaction is outlined below. This process involves the careful selection and handling of reagents under an inert atmosphere to ensure the stability and activity of the catalyst.
Figure 1. Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalyst Performance in Suzuki Cross-Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds. For a substrate like this compound, the choice of palladium catalyst and ligand is crucial for efficient coupling with various boronic acids or esters. Below is a comparison of common catalytic systems.
Table 1: Comparison of Catalysts for Suzuki Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Highly active for sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 80-92 | Good for a broad range of aryl and heteroaryl boronic acids. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 70-85 | Classic catalyst, may require longer reaction times. |
| PdCl₂(dppf) | - | K₂CO₃ | THF | 90 | 75-90 | Effective for electron-deficient aryl chlorides. |
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. The choice of ligand is particularly critical in this reaction to facilitate the coupling of amines with the chloropyrimidine core.
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 90-98 | Excellent for a wide range of primary and secondary amines. |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80 | 85-95 | Milder conditions, suitable for functionalized amines. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 88-96 | Highly active and versatile ligand. |
| PdCl₂(Amphos)₂ | - | K₃PO₄ | THF | 90 | 75-90 | Effective for coupling with anilines. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., BrettPhos, 0.02 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 6-24 hours, with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the aminated product.
Logical Relationships in Catalyst Selection
The selection of a suitable catalyst system is dependent on the desired transformation. The following diagram illustrates the decision-making process for choosing a catalytic system for the functionalization of this compound.
Figure 2. Decision tree for catalyst selection based on the desired chemical transformation.
spectroscopic comparison of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine and its precursors
This guide provides a detailed spectroscopic comparison of the key drug intermediate, 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, and its primary precursors, 4-(trifluoromethyl)benzamidine and diethyl malonate. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds through spectroscopic analysis.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount for the successful development of downstream products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential tools for the characterization of this molecule and its synthetic precursors. This guide presents a comparative analysis of the spectroscopic data for the target compound and its precursors, supported by detailed experimental protocols.
Synthetic Pathway
The synthesis of this compound typically proceeds through the condensation of 4-(trifluoromethyl)benzamidine with diethyl malonate to form a dihydroxypyrimidine intermediate, which is subsequently chlorinated.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that experimental data for the final product was not available in the searched literature; therefore, the presented data for this compound is predicted based on the analysis of structurally similar pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Diethyl malonate | CDCl₃ | 4.20 (q, 4H, J = 7.1 Hz, -OCH₂ CH₃), 3.39 (s, 2H, -CH₂-), 1.27 (t, 6H, J = 7.1 Hz, -OCH₂CH₃ ) |
| 4-(trifluoromethyl)benzamidine hydrochloride | DMSO-d₆ | 9.5 (br s, 2H, -NH₂), 9.2 (br s, 2H, -NH₂), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H) |
| This compound (Predicted) | CDCl₃ | ~8.9 (s, 1H, Pyrimidine-H), ~8.3 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.7 (s, 1H, Pyrimidine-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Diethyl malonate | CDCl₃ | 167.1 (C=O), 61.4 (-OC H₂CH₃), 41.6 (-C H₂-), 14.0 (-OCH₂C H₃) |
| 4-(trifluoromethyl)benzamidine | DMSO-d₆ | ~165 (C=N), ~135 (Ar-C), ~132 (q, J ≈ 32 Hz, Ar-C-CF₃), ~129 (Ar-CH), ~126 (q, J ≈ 4 Hz, Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃)[1] |
| This compound (Predicted) | CDCl₃ | ~164 (C-Cl), ~162 (C-Ar), ~158 (N=C-N), ~135 (Ar-C), ~132 (q, Ar-C-CF₃), ~130 (Ar-CH), ~126 (q, Ar-CH), ~124 (q, CF₃), ~118 (Pyrimidine-CH) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectroscopic Data
| Compound | State/Matrix | Key Absorptions (cm⁻¹) |
| Diethyl malonate | Neat | 2984 (C-H stretch), 1733 (C=O stretch), 1250-1030 (C-O stretch) |
| 4-(trifluoromethyl)benzamide | Gas | 3529, 3415 (N-H stretch), 1700 (C=O stretch), 1325 (C-F stretch)[2][3] |
| This compound (Predicted) | KBr | ~3100-3000 (Ar C-H stretch), ~1600-1400 (C=C and C=N ring stretching), ~1325 (C-F stretch), ~850 (C-Cl stretch) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| Diethyl malonate | EI | 160.1 |
| 4-(trifluoromethyl)benzamide | EI | 189.0[3] |
| This compound | ESI | 259.0 (for ³⁵Cl), 261.0 (for ³⁷Cl)[4] |
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
FTIR Spectroscopy: For liquid samples (diethyl malonate), a thin film was prepared between two NaCl plates. Solid samples were analyzed as KBr pellets.
-
Mass Spectrometry: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
Instrumentation
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer using either electron ionization (EI) or electrospray ionization (ESI).
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: Workflow for spectroscopic characterization of synthesized compounds.
Conclusion
This guide provides a comparative overview of the spectroscopic properties of this compound and its precursors. The tabulated data and detailed protocols serve as a valuable resource for the unambiguous identification and characterization of these compounds, ensuring the quality and consistency of materials used in drug discovery and development. While experimental data for the final product was not found, the predicted values based on similar structures offer a reliable reference for researchers.
References
Verifying the Identity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine: A Comparative Guide to Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of chemical compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine against potential structural analogs and impurities. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers working with substituted pyrimidine derivatives.
Introduction
Physicochemical Properties and Analytical Data Comparison
A summary of the key physicochemical properties and expected analytical data for this compound and its potential alternatives is presented below. This allows for a direct comparison of their fundamental characteristics.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Analytical Data (Expected/Observed) |
| This compound | C₁₁H₆ClF₃N₂ | 258.63 | 659729-09-6 | ¹H NMR: Aromatic protons and pyrimidine ring protons. ¹³C NMR: Signals for aromatic, pyrimidine, and trifluoromethyl carbons. MS (EI): Molecular ion peak (M⁺) at m/z 258, with characteristic isotopic pattern for one chlorine atom. | |
| 4-Chloro-6-phenylpyrimidine | C₁₀H₇ClN₂ | 190.63 | 3435-26-5 | MS (EI): Molecular ion peak (M⁺) at m/z 190. | |
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 705-24-8 | Appearance: Liquid. Density: 1.585 g/mL at 25 °C. | |
| 4-Chloro-6-methyl-2-phenylpyrimidine | C₁₁H₉ClN₂ | 204.65 | 29509-92-0 | MS (EI): Molecular ion peak (M⁺) at m/z 204, with a base peak at m/z 169. | |
| 4-Chloro-6-methoxy-2-phenylpyrimidine | C₁₁H₉ClN₂O | 220.65 | 4319-72-6 | MS (EI): Molecular ion peak (M⁺) at m/z 220. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accuracy in the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the analytical standard or synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural confirmation.
Instrumentation:
-
A mass spectrometer with Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) or Direct Insertion Probe.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and to separate it from potential impurities.
Instrumentation:
-
An HPLC system equipped with a UV detector.
Method Parameters:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for the confirmation of the identity of a synthesized batch of this compound using an analytical standard.
Caption: A logical workflow for confirming the identity of a synthesized compound.
Synthesis and Potential Impurities Signaling Pathway
The synthesis of this compound can be achieved through various synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. This involves the coupling of a pyrimidine precursor with a boronic acid derivative. Understanding the synthetic pathway is crucial for anticipating potential impurities.
Caption: Synthetic route and potential process-related impurities.
By following the outlined analytical procedures and comparing the obtained data with that of a certified analytical standard, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity and reproducibility of their scientific findings.
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to address operational questions regarding the disposal of this halogenated pyrimidine derivative.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the principles of handling halogenated organic compounds and data from structurally similar chemicals. Halogenated solvents are known to be persistent and can be harmful to the environment, necessitating their disposal as regulated chemical waste.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
While specific GHS classifications for the target compound are unavailable, related trifluoromethyl and chloro-substituted aromatic compounds are often associated with skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled. Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[2] |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if aerosol generation is possible.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and transfer.
1. Waste Segregation:
-
Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. [3][4] This is due to the different disposal methods required; halogenated wastes are typically incinerated at high temperatures.[3]
-
Do not mix this compound with other incompatible waste streams such as strong acids, bases, or oxidizers.[5]
2. Waste Collection:
-
Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the compound and have a secure, sealable lid.[4]
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[4] All constituents and their approximate percentages should be listed.[5]
-
Keep the waste container closed except when adding waste.[4]
3. Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat sources and direct sunlight.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[8] After thorough rinsing and air-drying, the container can be disposed of according to institutional policies, which may include recycling or regular trash disposal after defacing the label.[8]
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C12H7ClF4N2O2S | CID 18619270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[11] A face shield must be worn over goggles during procedures with a high risk of splashing.[2][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1][2][11] Always inspect gloves for degradation before use and change them frequently, especially after direct contact.[2][11] For prolonged or immersive contact, consider double-gloving.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2][11] Clothing worn underneath should be made of natural fibers like cotton.[2][11] |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][11] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the foot are mandatory in the laboratory.[2] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. The work area should be clean and free of clutter. Inspect all PPE for integrity before use.
-
Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood to contain any dust or particles.
-
Post-Handling: Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][2] Decontaminate all work surfaces and equipment used during the procedure.
Storage:
-
Store the compound in a tightly sealed and properly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][9]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
Disposal Plan:
All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be treated as hazardous waste.[1][2] Dispose of this waste in accordance with all applicable federal, state, and local regulations.[9][12] Do not allow the material to enter sewers or water supplies.[9]
Experimental Workflow
The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C12H7ClF4N2O2S | CID 18619270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.ucsf.edu [ehs.ucsf.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
